4-Bromo-5-iodopyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYRRNXPSWKRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728647 | |
| Record name | 4-Bromo-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186115-39-8 | |
| Record name | 4-Bromo-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-iodopyridin-2-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-iodopyridin-2-amine, a key halogenated pyridine derivative with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an in-depth analysis of its synthesis, explores its reactivity, and discusses its applications, particularly in the context of drug discovery. Safety protocols for handling this compound are also outlined.
Introduction
This compound (CAS Number: 1186115-39-8) is a polysubstituted pyridine ring system featuring a unique arrangement of bromo, iodo, and amino functional groups.[1] This distinct substitution pattern makes it a valuable and versatile building block in the synthesis of complex heterocyclic compounds. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents.[2] The strategic placement of the halogens and the amino group influences the electronic properties and reactivity of the pyridine core, making it an attractive starting material for targeted synthesis.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1186115-39-8 | [1] |
| Molecular Formula | C₅H₄BrIN₂ | [1][4] |
| Molecular Weight | 298.91 g/mol | [1] |
| Appearance | Powder or liquid | [4] |
| Purity | ≥ 97% | [4] |
| Moisture Content | ≤ 5% | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through strategic halogenation and functional group manipulation of pyridine precursors. General synthetic strategies such as directed ortho-metalation or halogen-exchange reactions have been suggested for this class of compounds.[2]
A plausible synthetic route, based on established pyridine chemistry, would involve a multi-step process. The following diagram illustrates a conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of this compound.
General Synthetic Considerations
The synthesis of polysubstituted pyridines requires careful control of regioselectivity. The activating effect of the amino group directs electrophilic substitution to the ortho and para positions. However, steric hindrance and the electronic nature of existing substituents play a crucial role in determining the final substitution pattern.
Protocol for a related isomer, 2-Amino-5-bromo-3-iodopyridine, which can inform the synthesis of the target compound:
A common method for the synthesis of related bromo-iodo-aminopyridines involves a two-step process starting from 2-aminopyridine.[5][6]
Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine [5]
-
Dissolve 2-aminopyridine in a suitable solvent such as acetone.
-
Cool the solution to a low temperature (e.g., -8°C).
-
Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system like ethanol/water.
Step 2: Iodination of 2-Amino-5-bromopyridine [5]
-
Dissolve 2-amino-5-bromopyridine in an acidic medium, such as 2M sulfuric acid.
-
Add potassium iodate (KIO₃) to the solution.
-
Heat the mixture to approximately 90-100°C.
-
Slowly add a solution of potassium iodide (KI).
-
After the reaction is complete, cool the mixture and adjust the pH to basic (pH 8.5-9.5) with a base like sodium hydroxide to precipitate the product.
-
The solid product can be collected by filtration, washed, and recrystallized.
It is important to note that the direct synthesis of this compound may require modifications to this procedure to achieve the desired regioselectivity.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dictated by its three functional groups: the amino group and the two different halogen atoms. This trifunctional nature allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[2]
Diagram of Potential Reactions:
Caption: Potential reaction pathways for this compound.
The differential reactivity of the C-Br and C-I bonds is a key feature of this molecule. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for selective functionalization at the 5-position. The C-Br bond can then be targeted for subsequent transformations under different reaction conditions. The amino group can undergo N-alkylation or N-arylation, further increasing the molecular diversity that can be generated from this scaffold.[2]
This versatility makes this compound a valuable precursor for the synthesis of kinase inhibitors and other biologically active compounds. The 2-aminopyridine motif is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase active site.[2]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds can provide guidance.
General Safety Precautions: [7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
First Aid:
-
Inhalation: If inhaled, remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
Conclusion
This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its unique substitution pattern of an amino group and two different halogens on a pyridine core provides a versatile platform for the generation of diverse and complex molecular architectures. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its value as a synthetic intermediate is evident from its use in the preparation of more complex molecules. Further research into the synthesis, properties, and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutics and other advanced materials.
References
- 1. 1186115-39-8 | MFCD16658670 | this compound [aaronchem.com]
- 2. 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine () for sale [vulcanchem.com]
- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. This compound, CasNo.1186115-39-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. ijssst.info [ijssst.info]
- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Bromo-5-iodopyridin-2-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-5-iodopyridin-2-amine is a strategically substituted heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of a nucleophilic amino group and two distinct, orthogonally reactive halogen atoms on a pyridine scaffold offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed examination of its synthesis, and a discussion of its critical applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Molecular Profile and Physicochemical Properties
This compound is a dihalogenated aminopyridine derivative. The presence of both bromine and iodine atoms allows for selective functionalization through a variety of cross-coupling reactions, a feature highly sought after in the design of synthetic routes for complex drug candidates.
Table 1: Core Molecular Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄BrIN₂ | [1][2] |
| Molecular Weight | 298.91 g/mol | [1] |
| CAS Number | 1186115-39-8 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-Bromo-5-iodo-2-pyridinamine | |
| Appearance | Powder or liquid | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While specific, detailed protocols for this exact isomer are not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of related halogenated aminopyridines. The most logical approach involves the iodination of a readily available brominated precursor, 2-amino-4-bromopyridine.
Conceptual Synthetic Workflow
The synthesis hinges on the principle of electrophilic aromatic substitution on the pyridine ring. The amino group at the 2-position is an activating group and directs incoming electrophiles to the 3- and 5-positions. The existing bromine at the 4-position will also influence the regioselectivity of the subsequent iodination.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the halogenation of aminopyridines and should be optimized for specific laboratory conditions.
Materials:
-
2-Amino-4-bromopyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The strategic placement of bromine and iodine atoms on the 4- and 5-positions of this scaffold provides two distinct handles for further chemical elaboration through selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
The Rationale for Dihalogenation
The differential reactivity of the C-Br and C-I bonds is a key advantage of this compound. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position while leaving the bromine atom at the 4-position intact for a subsequent, different coupling reaction. This orthogonal reactivity is highly valuable in the construction of complex, polysubstituted pyridine derivatives.
Caption: An illustration of the orthogonal reactivity of this compound in sequential cross-coupling reactions.
Role as a Precursor in Kinase Inhibitor Synthesis
Physicochemical and Spectral Data (Predicted and Representative)
Definitive, published spectral data for this compound is scarce. However, based on the analysis of its structure and data from closely related isomers, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the pyridine ring carbons. The carbons bearing the halogen atoms (C4 and C5) would exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom and one iodine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and C-H stretching of the aromatic ring, as well as absorptions corresponding to the C-Br and C-I bonds.
Safety and Handling
As a halogenated aromatic amine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[3]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its unique pattern of substitution, particularly the presence of two different halogen atoms with orthogonal reactivity, provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved therapeutics, particularly in the field of kinase inhibition.
References
Spectroscopic Data for 4-Bromo-5-iodopyridin-2-amine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 4-Bromo-5-iodopyridin-2-amine. Designed for researchers, scientists, and drug development professionals, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of this key synthetic intermediate. While this compound is noted as a precursor in synthetic chemistry, detailed public spectroscopic data is scarce.[1] This guide, therefore, presents a combination of established experimental protocols and predicted spectral data to empower researchers in their synthetic and analytical endeavors.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 1186115-39-8, is a halogenated pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and ability to serve as scaffolds for the synthesis of more complex molecules. The presence of bromine, iodine, and an amine group on the pyridine ring offers multiple sites for further chemical modification, making it a valuable building block in the development of novel pharmaceuticals and functional materials.
Accurate structural confirmation of such intermediates is paramount to the success of a synthetic campaign. The following sections provide a detailed guide to obtaining and interpreting the essential spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.
Experimental Protocol for NMR Data Acquisition
A detailed and systematic approach to sample preparation and instrument setup is crucial for acquiring high-quality NMR spectra.
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds like aminopyridines. Alternatively, deuterated chloroform (CDCl₃) can be used if the compound is sufficiently soluble.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.1 | Singlet | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |
| ~ 6.7 | Singlet | 1H | H-3 | The proton at position 3 is ortho to the electron-donating amino group, leading to a more upfield chemical shift. |
| ~ 5.5 | Broad Singlet | 2H | -NH₂ | The amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 | C-2 | Carbon bearing the amino group, significantly deshielded. |
| ~ 152 | C-6 | Aromatic carbon adjacent to the ring nitrogen, deshielded. |
| ~ 145 | C-4 | Carbon attached to the bromine atom. |
| ~ 110 | C-3 | Aromatic carbon shielded by the adjacent amino group. |
| ~ 85 | C-5 | Carbon bearing the iodine atom, showing a characteristic upfield shift due to the heavy atom effect. |
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (symmetric and asymmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1640 - 1590 | N-H bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N ring stretching | Pyridine Ring |
| 1300 - 1000 | C-N stretch | Aromatic Amine |
| Below 1000 | C-Br and C-I stretches | Halogens |
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol for MS Data Acquisition
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI typically produces the protonated molecule [M+H]⁺.
-
Electron Ionization (EI): A hard ionization technique that can cause fragmentation of the molecule, providing structural information. The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph.
Mass Analyzer:
-
A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
Predicted Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Ion | Rationale |
| 298.86 | [M]⁺ | Molecular ion with ⁷⁹Br. The isotopic pattern for one bromine and one iodine atom will be characteristic. |
| 300.86 | [M+2]⁺ | Molecular ion with ⁸¹Br. The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 1:1. |
| 299.87 | [M+H]⁺ | Protonated molecular ion (for ESI) with ⁷⁹Br. |
| 301.87 | [M+H+2]⁺ | Protonated molecular ion (for ESI) with ⁸¹Br. |
Mass Spectrometry Workflow Diagram
Caption: Workflow for mass spectrometric analysis.
Conclusion
The structural characterization of this compound is readily achievable through a combination of NMR, IR, and MS techniques. This guide provides the necessary experimental protocols and predicted spectral data to aid researchers in the unambiguous identification and quality control of this important synthetic intermediate. Adherence to these methodologies will ensure the scientific integrity of subsequent research and development efforts that utilize this versatile building block.
References
Technical Guide: A Framework for Determining and Understanding the Solubility of 4-Bromo-5-iodopyridin-2-amine
Abstract
4-Bromo-5-iodopyridin-2-amine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility in synthetic protocols is fundamentally linked to its physicochemical properties, chief among them being solubility. A comprehensive understanding of its behavior in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating for downstream applications. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the molecular structure's influence on solubility, present a detailed, field-proven experimental protocol for quantitative measurement, and explore the nuanced role of intermolecular forces, including halogen bonding.
Introduction: The Strategic Importance of a Solubility Profile
In the landscape of drug discovery and development, heterocyclic scaffolds are paramount. This compound serves as a versatile precursor, with its distinct substitution pattern—featuring an amino group, a bromine atom, and an iodine atom—offering multiple, orthogonal sites for synthetic modification.[1] The efficiency of these synthetic transformations, from reaction kinetics to product isolation, is critically dependent on the solubility of this key starting material.[2] Poor solubility can lead to heterogeneous reaction mixtures, slow conversion rates, and challenges in purification, thereby impacting timelines and resource allocation.
Conversely, a well-characterized solubility profile empowers the scientist to:
-
Select optimal solvent systems for homogeneous reactions.
-
Design efficient crystallization and purification protocols.
-
Develop suitable formulations for screening and in-vitro/in-vivo studies.
This document serves not as a static data sheet, but as a comprehensive guide to building a deep, practical understanding of the solubility characteristics of this compound.
Physicochemical Profile and Structural Analysis
To predict how a molecule will behave in a solvent, we must first understand the molecule itself. The structure of this compound presents a fascinating interplay of functional groups, each contributing to its overall polarity and potential for intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄BrIN₂ | [3] |
| Molecular Weight | 298.91 g/mol | [3][4] |
| Appearance | White to light yellow solid | [3] |
| IUPAC Name | This compound | N/A |
| Predicted pKa | 2.15 ± 0.49 |[3] |
The key to its solubility lies in the balance of its structural features, as illustrated below.
Figure 1. Structural analysis of this compound highlighting key functional groups that govern its solubility.
-
Polar Core: The pyridine ring contains an electronegative nitrogen atom, creating a dipole moment and making the core of the molecule polar.[5][6] This nitrogen can also act as a hydrogen bond acceptor.
-
Hydrogen Bonding Group: The primary amine (-NH₂) at the 2-position is a potent hydrogen bond donor and acceptor. This group significantly enhances the potential for interaction with polar protic solvents like water, methanol, and ethanol.
-
Halogen Substituents: The bromine and iodine atoms are highly polarizable. While they increase the molecule's molecular weight and surface area, contributing to lipophilicity, they also introduce the possibility of halogen bonding—a specific, noncovalent interaction where the halogen acts as an electrophilic species.[7][8]
Theoretical Solubility Assessment
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[9][10] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[10] The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[9]
Based on the structural analysis, we can formulate the following hypotheses:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the amino group and the pyridine nitrogen suggests that solubility should be favorable in these solvents due to strong hydrogen bonding potential. However, the large, hydrophobic halogen atoms and the overall molecular size will likely limit high solubility, especially in water. We predict moderate solubility in alcohols and low solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents cannot donate hydrogen bonds but are strong acceptors and have significant dipole moments. The polar nature of the pyridine ring and the C-X bonds should promote solubility. Furthermore, the oxygen and nitrogen atoms in these solvents can act as Lewis bases, potentially forming strong halogen bonds with the iodine and bromine atoms.[7] High to moderate solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The molecule's significant polarity from the aminopyridine core is a mismatch for nonpolar solvents. While the large halogen atoms contribute some van der Waals interactions, these are unlikely to overcome the strong solute-solute interactions (e.g., hydrogen bonding in the crystal lattice). Low solubility is predicted in solvents like hexane. Toluene and diethyl ether, having slightly more polarizability and Lewis basic character, may show slightly better (but still limited) solubility.
Gold-Standard Protocol for Experimental Solubility Determination
Theoretical predictions require experimental validation. The Shake-Flask method is the most accurate and widely accepted technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid.[11][12][13] It is a robust method that ensures the solution has reached its maximum saturation point under controlled conditions.
Causality-Driven Experimental Choices
-
Why use an excess of solid? To ensure that the solvent is fully saturated and that the final concentration measured represents the true thermodynamic equilibrium solubility. The visible presence of undissolved solid at the end of the experiment is a critical validation step.[12]
-
Why agitate for 24-48 hours? This duration is typically required to overcome the kinetic barriers of dissolution and allow the system to reach a true equilibrium state between the solid and dissolved phases.[13]
-
Why control temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible and accurate data.[13][14]
-
Why filter through a syringe filter? To separate the saturated solution (supernatant) from the excess solid without altering the equilibrium. A 0.22 or 0.45 µm filter is standard to remove all particulate matter.
Step-by-Step Shake-Flask Protocol
-
Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a series of glass vials (e.g., 4 mL). Prepare in triplicate for each solvent to be tested.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or on a stirring plate with a controlled temperature bath set to a standard temperature (e.g., 25 °C).
-
Agitate the suspensions at a consistent speed (e.g., 150-200 rpm) for 24 to 48 hours.
-
-
Phase Separation & Sampling:
-
After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully draw the supernatant into a syringe.
-
Immediately pass the solution through a chemically compatible syringe filter (e.g., PTFE or PVDF, 0.22 µm) into a clean, labeled analysis vial. This step must be performed quickly to minimize solvent evaporation.
-
-
Dilution and Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration into the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample against a standard curve.
-
-
Calculation:
-
Calculate the original solubility in the solvent using the measured concentration and the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Figure 2. Experimental workflow for determining solubility via the Shake-Flask method.
Data Presentation
Quantitative results should be summarized in a clear, tabular format to facilitate comparison across different solvents. This allows for rapid identification of suitable solvent systems for specific applications.
Table 2: Template for Experimental Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
|---|---|---|---|---|
| Water | Polar Protic | 10.2 | [Enter Data] | [Enter Data] |
| Methanol | Polar Protic | 5.1 | [Enter Data] | [Enter Data] |
| Ethanol | Polar Protic | 4.3 | [Enter Data] | [Enter Data] |
| Acetonitrile | Polar Aprotic | 5.8 | [Enter Data] | [Enter Data] |
| Acetone | Polar Aprotic | 5.1 | [Enter Data] | [Enter Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | [Enter Data] | [Enter Data] |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | [Enter Data] | [Enter Data] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | [Enter Data] | [Enter Data] |
| Toluene | Nonpolar | 2.4 | [Enter Data] | [Enter Data] |
| n-Hexane | Nonpolar | 0.1 | [Enter Data] | [Enter Data] |
Conclusion: A Practical Framework for a Critical Parameter
While no extensive public database on the solubility of this compound currently exists, this guide provides the necessary intellectual and practical tools to generate this critical data reliably. The structural complexity of the molecule—balancing a polar aminopyridine core with large, polarizable halogens—suggests a nuanced solubility profile. It is predicted to exhibit favorable solubility in polar aprotic solvents (such as DMSO and DMF) and moderate solubility in polar protic solvents (like methanol), with limited solubility in nonpolar hydrocarbons.
By adhering to the gold-standard Shake-Flask protocol detailed herein, researchers can produce high-quality, reproducible data. This enables informed solvent selection, leading to the optimization of synthetic procedures, more efficient purifications, and the successful advancement of research and development programs that rely on this versatile chemical building block.
References
- 1. 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine () for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 697300-73-5 CAS MSDS (3-BROMO-5-IODOPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. teachy.ai [teachy.ai]
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-5-iodopyridin-2-amine
Introduction
4-Bromo-5-iodopyridin-2-amine is a key halogenated pyridine derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive functional groups—an amino group and two different halogen substituents on a pyridine ring—necessitates a thorough understanding of its chemical stability to ensure its quality, efficacy, and safety throughout its lifecycle. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and a framework for establishing a robust stability testing program. This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this intermediate.
Physicochemical Properties and Inherent Stability Considerations
This compound is a solid at room temperature. Its stability is governed by the interplay of its structural features:
-
The Pyridine Ring: Aromatic in nature, the pyridine ring is generally stable. However, the nitrogen atom imparts a degree of electron deficiency to the ring carbons, influencing the reactivity of the substituents.
-
The Amino Group: The primary amine at the 2-position is a potential site for oxidation and can also participate in various condensation reactions.
-
Halogen Substituents: The bromo and iodo groups are susceptible to dehalogenation, particularly under reductive conditions or upon exposure to certain metals. The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-bromine bond.
Based on these features, several potential degradation pathways can be hypothesized, as illustrated in the diagram below.
Navigating the Isomeric Maze: A Technical Guide to Sourcing Bromo-Iodinated Pyridin-2-amines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The Critical Importance of Isomeric Purity
In the field of medicinal chemistry, particularly in kinase inhibitor and novel heterocyclic scaffold development, di-halogenated pyridines are invaluable building blocks. The precise spatial arrangement of halogen atoms on the pyridine ring dictates reactivity in cross-coupling reactions and governs the final molecule's ability to interact with biological targets. This guide addresses the sourcing of 4-Bromo-5-iodopyridin-2-amine, a key intermediate. However, our initial due diligence has revealed a critical challenge for researchers in this area: significant isomeric confusion within commercial supplier catalogs. Many listed suppliers and chemical databases frequently misattribute CAS numbers or provide data for related, but structurally distinct, isomers.
This guide, therefore, takes a two-pronged approach. First, it directly addresses this ambiguity to prevent costly and time-consuming synthetic missteps. Second, it provides a thoroughly vetted technical overview of the most readily available and closely related isomer, 2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1) , which is often mistaken for the titular compound. By understanding the landscape of what is verifiably available, researchers can make more informed decisions in their procurement and synthetic planning.
The Isomer Challenge: 4-Bromo-5-iodo vs. its Analogs
A systematic search for "this compound" (CAS: 1060813-79-1) reveals a scarcity of verifiable commercial sources. In contrast, searches frequently redirect to more common isomers. This highlights a critical E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principle: verify the structure and CAS number of your starting material independently of the supplier's product title.
The primary isomers often encountered are:
-
2-Amino-5-bromo-3-iodopyridine (CAS: 381233-96-1): The most common and commercially accessible isomer.
-
2-Amino-3-bromo-5-iodopyridine (CAS: 697300-73-5): Another distinct, available isomer.
-
2-Bromo-5-iodopyridin-4-amine (CAS: 1300750-78-0): A positional isomer with the amino group at the 4-position.
The following diagram illustrates the structural differences, which are crucial for synthetic outcomes.
Caption: Isomeric relationship of bromo-iodinated pyridinamines.
Core Subject Analysis: 2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1)
Given its prevalence and commercial availability, we will focus the remainder of this guide on the technical specifications for 2-Amino-5-bromo-3-iodopyridine . This compound serves as a versatile building block where the iodine and bromine atoms offer differential reactivity for sequential cross-coupling reactions.
Commercial Suppliers & Quality Specifications
Sourcing high-purity starting materials is fundamental to reproducible research. The following table summarizes offerings for 2-Amino-5-bromo-3-iodopyridine from reputable suppliers.
| Supplier | Product Number (Example) | Purity Specification | Available Documentation |
| Sigma-Aldrich | 704032 | ≥97% | Certificate of Analysis (CoA)[1] |
| Thermo Scientific | H50002 | 98% | Certificate of Analysis |
| Apollo Scientific | PC4955 | >97% | Technical Data Sheet |
| Chem-Impex | 04875 | >98% (HPLC) | CoA, HPLC, NMR Data |
Note: Researchers should always request a lot-specific Certificate of Analysis prior to purchase to confirm purity and identity.
Quality Control & Analytical Validation: A Self-Validating System
To ensure the identity and purity of the procured material, a robust internal quality control workflow is essential. The following protocols are recommended for incoming material validation.
Workflow for Incoming Material QC:
Caption: Recommended QC workflow for incoming material validation.
Experimental Protocols:
Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: The expected spectrum for 2-Amino-5-bromo-3-iodopyridine should show two distinct singlets or doublets in the aromatic region, corresponding to the two pyridine protons, and a broad singlet for the amine (-NH₂) protons.[2] Compare the obtained spectrum with reference data from the supplier's CoA or literature sources.
Protocol 2: HPLC-MS for Purity Assessment and Identity Confirmation
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent like acetonitrile or methanol. Dilute to an appropriate concentration for analysis (e.g., 10-20 µg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically effective.
-
Detection: UV detection at a wavelength such as 254 nm.
-
-
MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For C₅H₄BrIN₂, the expected m/z is approximately 299.87.
-
-
Data Analysis: The HPLC chromatogram will determine the purity by peak area percentage. The mass spectrum confirms the molecular weight of the main component, providing an unambiguous identity check.
Application in Drug Discovery: A Versatile Scaffold
The strategic placement of the amino, bromo, and iodo groups on the pyridine ring makes 2-Amino-5-bromo-3-iodopyridine a highly valuable intermediate. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization, typically via palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. The iodine is generally more reactive, allowing for initial modification at the 3-position, followed by a subsequent reaction at the 5-position (bromine). This stepwise approach is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.
References
Methodological & Application
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-5-iodopyridin-2-amine
Abstract
This technical note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on performing the Suzuki-Miyaura cross-coupling reaction with this compound. This dihalogenated aminopyridine is a valuable synthetic intermediate, offering the potential for sequential, site-selective functionalization. However, its electronic properties—specifically the presence of two different halogens and a potentially catalyst-inhibiting amino group—present unique challenges. This document elucidates the principles of chemoselectivity, provides a detailed analysis of reaction parameter optimization, offers a robust, step-by-step protocol for selective coupling at the C-5 iodo position, and includes a guide for troubleshooting common issues.
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] In the landscape of drug discovery, the 2-aminopyridine scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[3][4] The substrate, this compound, is a particularly powerful building block as it contains two distinct "handles" for sequential cross-coupling.
The primary challenge and opportunity with this substrate lies in achieving high chemoselectivity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise approach to molecular assembly.[5] However, the presence of two Lewis basic nitrogen atoms (from the pyridine ring and the amino group) can lead to coordination with the palladium catalyst, potentially inhibiting or deactivating the catalytic cycle.[6][7][8] This guide addresses these complexities, providing the rationale and methodology to achieve a successful and selective transformation.
The Principle of Chemoselectivity: Targeting the C-I Bond
The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate is governed by the relative rates of the initial, and often rate-determining, oxidative addition step.[9][10] The palladium(0) catalyst preferentially inserts into the weaker, more labile carbon-halogen bond. The established trend for halide reactivity in this step is:
C-I > C-Br > C-Cl [11]
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it substantially more reactive toward oxidative addition with a Pd(0) species.[5] By carefully controlling the reaction conditions—particularly temperature and catalyst choice—it is possible to effect coupling exclusively at the C-5 iodo position, leaving the C-2 bromo position untouched for subsequent functionalization.[5][11] This inherent reactivity difference is the foundation of the protocol described herein.
Optimizing Reaction Parameters: A Mechanistic Approach
The selection of catalyst, base, and solvent is not arbitrary; each component plays a critical role in navigating the catalytic cycle and mitigating potential side reactions. The presence of the aminopyridine moiety necessitates a carefully chosen system to overcome catalyst inhibition.[6]
The Palladium Catalyst System: The Engine of the Reaction
The choice of palladium precursor and, more critically, the ancillary ligand, is paramount for success.
-
Palladium Precursors : Common choices like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are effective sources of the active Pd(0) catalyst.[12][13] Pre-catalysts, such as the Buchwald G3 series, can also be employed to ensure the efficient generation of the active catalytic species.[6]
-
Ligands : For challenging substrates like aminopyridines, standard ligands such as triphenylphosphine (PPh₃) may be insufficient.[7] The lone pairs on the substrate's nitrogen atoms can compete for coordination sites on the palladium center, leading to catalyst deactivation. To overcome this, bulky and electron-rich phosphine ligands are required.[6] These ligands accelerate the crucial reductive elimination step and stabilize the palladium center, promoting high turnover numbers.[12] N-Heterocyclic Carbene (NHC) ligands also serve as excellent alternatives, known for their high activity.[12][14]
The Role of the Base: Activating the Boron Reagent
The base is essential for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[9][15] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[16][17]
-
Inorganic Bases : A range of bases can be used, with varying strengths. For aminopyridine substrates, excessively strong bases can sometimes promote side reactions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often highly effective.[6][11] Potassium phosphate (K₃PO₄) is another common choice, particularly in anhydrous conditions.[12][13]
-
Aqueous vs. Anhydrous : Many Suzuki protocols employ a biphasic solvent system (e.g., dioxane/water). The water helps solubilize the inorganic base and facilitates the formation of the boronate "ate" complex.[18]
Solvent and Temperature Considerations
The solvent must solubilize the starting materials, reagents, and catalytic species. Aprotic polar solvents are most common.
-
Solvents : 1,4-Dioxane, toluene, and N,N-Dimethylformamide (DMF) are frequently used, often in combination with water.[11][19]
-
Degassing : It is absolutely critical to thoroughly degas the solvent and the reaction mixture. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure and the formation of homocoupling byproducts.[6][7] This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a series of freeze-pump-thaw cycles.
-
Temperature : To ensure selectivity for the C-I bond, the reaction should be run at the lowest temperature that allows for a reasonable reaction rate (e.g., 80–100 °C).[5][11] Higher temperatures risk promoting competitive coupling at the C-Br bond.
Table 1: Recommended Conditions for Selective Suzuki Coupling
| Component | Recommended Reagents | Rationale & Key Considerations |
| Substrate | This compound | Limiting reagent (1.0 equiv). |
| Boron Reagent | Aryl/Heteroaryl Boronic Acid or Pinacol Ester | Use a slight excess (1.1–1.5 equiv) to drive the reaction to completion.[5] Pinacol esters can reduce protodeboronation.[6] |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Use low catalyst loading (1–3 mol%). |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are critical to overcome catalyst inhibition by the aminopyridine.[6] Use a Ligand:Pd ratio of ~2:1. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Use 2.0–3.0 equivalents. Weaker bases are often sufficient and can be cleaner.[6][11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Must be rigorously degassed prior to use.[5] |
| Temperature | 80–100 °C | Balances reaction rate with selectivity for the C-I bond. Monitor progress to avoid side reactions.[5] |
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow
A logical workflow is essential for ensuring reproducibility and success.
Caption: A typical experimental workflow for the Suzuki coupling protocol.
Experimental Protocol: Selective Coupling at the C-5 Position
This protocol is a general method and may require optimization for specific boronic acids. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Solvent Degassing: Vigorously bubble argon or nitrogen gas through the 1,4-dioxane and deionized water for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried or oven-dried Schlenk flask.
-
Add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.5 equiv) to the flask.
-
Seal the flask with a rubber septum, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.[1][5]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).
-
-
Reaction:
-
Replace the septum with a reflux condenser under a positive flow of inert gas.
-
Lower the flask into a preheated oil bath set to 90 °C.
-
Stir the mixture vigorously. The solution will typically turn dark brown or black.[20]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[5]
-
-
Work-up:
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1][5]
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-bromopyridin-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | Inactive Catalyst: Oxygen contamination deactivated the Pd(0) catalyst. | Ensure all solvents are rigorously degassed. Repeat the reaction, ensuring a robust inert atmosphere is maintained throughout.[6] |
| Catalyst Inhibition: The aminopyridine substrate is inhibiting the catalyst. | Increase ligand loading slightly (e.g., L:Pd ratio of 2.5:1). Switch to a different bulky ligand (e.g., XPhos) or an NHC-based catalyst system.[6][7] | |
| Poor Solubility: Reagents are not fully dissolved in the solvent system. | Try a different solvent system (e.g., Toluene/H₂O, DMF/H₂O). Increase the solvent volume. | |
| Protodeboronation | Hydrolysis of Boronic Acid: The boronic acid is being replaced by a proton before it can transmetalate. | Use a boronic pinacol ester instead of the boronic acid, as they are more stable.[6] Minimize water in the reaction or run under strictly anhydrous conditions with K₃PO₄ as the base. |
| Dehalogenation | Reductive Dehalogenation: The starting material is being reduced instead of coupled. | Ensure solvents are pure and not a source of hydrides. Minimize reaction time once the starting material is consumed.[7] |
| Homocoupling | Aryl-Aryl Coupling: The boronic acid is coupling with itself. | This is often caused by oxygen. Improve degassing procedures.[7] |
| Loss of Selectivity | Reaction at C-Br Bond: The reaction temperature is too high or the reaction time is too long. | Reduce the reaction temperature (e.g., to 80 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed. |
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Application Notes & Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-iodopyridin-2-amine
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-5-iodopyridin-2-amine, a critical building block in medicinal chemistry and materials science. The document elucidates the principles of chemoselective functionalization, leveraging the differential reactivity of the C-I and C-Br bonds. We present optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on achieving high selectivity for the C-5 position (iodo-substitution). This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile substrate in complex molecular synthesis.
Introduction: The Strategic Advantage of this compound
The 2-aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The presence of two distinct halogen atoms on the this compound substrate offers a powerful handle for sequential, site-selective cross-coupling reactions. This enables the modular and convergent synthesis of highly substituted pyridine derivatives, which is a significant advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The key to unlocking the synthetic potential of this molecule lies in the predictable and controllable chemoselectivity of palladium-catalyzed cross-coupling reactions. The reactivity of halogens in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl.[1][2][3] This inherent reactivity difference allows for the selective functionalization of the more labile carbon-iodine (C-I) bond under milder conditions, while the more robust carbon-bromine (C-Br) bond remains available for a subsequent transformation under more forcing conditions.[2]
The Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry, fundamentally operate on a shared catalytic cycle.[1][4] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, this compound). This is typically the rate-determining and selectivity-defining step.[1] The lower bond dissociation energy of the C-I bond compared to the C-Br bond dictates that oxidative addition will occur preferentially at the C-5 position.[5]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[4][6]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
Caption: Generalized catalytic cycle for palladium cross-coupling.
Optimizing for Chemoselectivity: Catalyst, Ligand, and Conditions
Achieving high selectivity for the C-5 position requires careful tuning of the reaction parameters. While the intrinsic reactivity of the C-I bond provides a strong thermodynamic and kinetic bias, suboptimal conditions can lead to mixtures of mono- and di-substituted products.[2]
Catalyst and Ligand Selection
The choice of palladium source and, more critically, the ancillary ligand, is crucial for modulating catalyst activity and stability.[7][8]
-
Palladium Precatalysts: Common Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in situ reduction to the active Pd(0) species.[9][10] Alternatively, air-stable Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be used directly.[9][11] For most C-I selective couplings on this substrate, standard catalysts are sufficient.[2]
-
Ligands: Ligands stabilize the palladium center and influence its reactivity.[12]
-
Phosphine Ligands: For Suzuki and Sonogashira reactions, simple phosphines like triphenylphosphine (PPh₃) or bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[5][13]
-
Buchwald Ligands: For more challenging C-N couplings (Buchwald-Hartwig), sterically bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are essential.[8][11] These ligands facilitate both the oxidative addition and the final reductive elimination step.[7]
-
Reaction Conditions
-
Temperature: Lower reaction temperatures (e.g., room temperature to 80 °C) strongly favor selective coupling at the more reactive C-I bond.[2] Higher temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[2]
-
Base: The base plays a critical role, particularly in Suzuki (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions.[13][14] Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are generally preferred for selective C-I coupling. Stronger bases like NaOtBu are necessary for aminations but should be used with carefully controlled temperatures.[11]
-
Stoichiometry: Using a slight excess (1.1–1.2 equivalents) of the coupling partner helps drive the reaction to completion but using a large excess should be avoided as it can promote side reactions.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation.[5][15]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[5]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol is designed for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Standard Schlenk glassware
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.[5]
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with argon three times.[5]
-
Add the degassed dioxane/water solvent mixture via syringe.[16]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | Standard, reliable conditions for C-I selectivity.[5] |
| PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 90-98 | Effective for a broad range of boronic acids. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80 | ~90-98 | Highly active catalyst, allows for lower catalyst loading and temperature.[5] |
| Table 1: Representative conditions for selective Suzuki-Miyaura coupling. |
Protocol 2: Selective Sonogashira Coupling at the C-5 Position
This protocol facilitates the formation of a C-C bond between the C-5 position and a terminal alkyne.[17]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
-
Standard Schlenk glassware
Procedure:
-
To a dry Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.[16]
-
Add the anhydrous, degassed solvent (THF or DMF).
-
Add the amine base (Et₃N or DIPEA) and stir for 5 minutes.
-
Add the terminal alkyne dropwise via syringe.[16]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-40 | 85-95 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | 80-90 |
| Table 2: Common conditions for selective Sonogashira coupling. |
Protocol 3: Selective Buchwald-Hartwig Amination at the C-5 Position
This protocol describes the C-N bond formation with primary or secondary amines.[11][13]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos or BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Standard Schlenk glassware or sealed tube
Procedure:
-
In an argon-filled glovebox or Schlenk flask, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.[11]
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.
-
Seal the vessel securely.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Note: Higher temperatures may be required but risk compromising selectivity.[2]
-
Monitor the reaction progress by LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-95 | Highly active system for a broad range of amines.[11] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90 | A classic system, may require higher temperatures.[13] |
| Table 3: Recommended conditions for selective Buchwald-Hartwig amination. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive catalyst (degraded by air/moisture).2. Impure reagents or solvents.3. Insufficiently strong base (for Suzuki/Buchwald). | 1. Ensure rigorous inert atmosphere and use fresh, anhydrous solvents.[15] Consider using an air-stable precatalyst.[9]2. Purify starting materials.3. Screen alternative bases (e.g., K₃PO₄ for Suzuki, LiHMDS for Buchwald). |
| Loss of Selectivity (Di-substitution) | 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst system is too active. | 1. Reduce the reaction temperature.[2]2. Monitor the reaction closely and stop it once the mono-substituted product is maximized.[2]3. Switch to a less active catalyst/ligand system (e.g., Pd(PPh₃)₄ instead of a Buchwald system for Suzuki). |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen.2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere.2. Ensure the base is sufficiently strong and soluble to promote boronate formation. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and reliable strategy for the synthesis of complex, functionalized 2-aminopyridines. By leveraging the inherent reactivity difference between the C-I and C-Br bonds and carefully controlling reaction parameters—particularly catalyst, ligand, and temperature—researchers can achieve excellent chemoselectivity for mono-functionalization at the C-5 position. The protocols provided herein serve as a robust starting point for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the efficient construction of valuable molecules for pharmaceutical and materials science applications.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jmcct.com [jmcct.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of 4-Bromo-5-iodopyridin-2-amine in the Synthesis of Kinase Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. The design of these molecules often relies on versatile, multi-functionalized heterocyclic scaffolds that permit systematic exploration of chemical space. 4-Bromo-5-iodopyridin-2-amine emerges as a preeminent building block in this context. Its unique electronic and steric profile, characterized by two distinct halogen atoms at the C4 and C5 positions, enables highly regioselective, sequential cross-coupling reactions. This document provides an in-depth technical guide on the strategic application of this reagent, detailing the underlying principles of its reactivity and providing robust protocols for its transformation into complex molecular architectures relevant to kinase inhibitor discovery.
The Rationale: Why this compound is a Privileged Scaffold
The utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) catalyst is significantly faster for a C-I bond than for a C-Br bond. This predictable reactivity hierarchy (I > OTf > Br >> Cl) allows for the selective functionalization of the C5-iodide position while leaving the C4-bromide intact for subsequent transformations.
This two-stage modification capability is invaluable in drug discovery for several reasons:
-
Vectorial Synthesis: It allows for the controlled, stepwise construction of complex molecules, introducing different substituents at specific positions.
-
Library Generation: A common core can be elaborated at the C5 position with one set of building blocks, followed by diversification at the C4 position with a second set, enabling the rapid generation of a focused library of analogues for Structure-Activity Relationship (SAR) studies.
-
Access to Complex Scaffolds: It provides a reliable route to 2,4,5-trisubstituted pyridines, a core motif present in numerous biologically active compounds, including various kinase inhibitors.
Caption: Regioselective reactivity of this compound.
Key Synthetic Transformations & Protocols
The sequential functionalization of this compound is best illustrated through a series of well-established, palladium-catalyzed cross-coupling reactions. The following protocols are adapted from established procedures for dihalopyridines and related substrates.
Stage 1: Selective Sonogashira Coupling at the C5-Iodide Position
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, providing a direct route to introduce alkynyl moieties. The reaction is highly selective for the C-I bond, especially at or near room temperature.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a Pd(0) source (like Pd(PPh₃)₄) and a Copper(I) co-catalyst (CuI) is classic for this reaction. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper salt reacts with the terminal alkyne to form a more reactive copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N), serves dual roles: it acts as the solvent and scavenges the HI generated during the reaction, preventing catalyst deactivation.
-
Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and degrade the Pd(0) catalyst. Therefore, maintaining an inert atmosphere (Argon or Nitrogen) is critical.
Protocol 1: Selective Sonogashira Coupling
| Reagent/Material | M.W. | Amount (1.0 mmol scale) | Moles | Equiv. |
| This compound | 300.89 | 301 mg | 1.0 mmol | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 123 µL (112 mg) | 1.1 mmol | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 mmol | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 mmol | 0.1 |
| Triethylamine (Et₃N), anhydrous | 101.19 | 4 mL | - | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 4 mL | - | - |
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous THF and anhydrous Et₃N via syringe. Stir the resulting suspension at room temperature for 10 minutes.
-
Substrate Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Bromo-5-(alkynyl)pyridin-2-amine.
Stage 2: Suzuki-Miyaura or Buchwald-Hartwig Coupling at the C4-Bromide Position
Once the C5 position is functionalized, the remaining C4-bromide serves as a handle for introducing aryl, heteroaryl, or amino substituents.
Caption: Workflow for sequential functionalization of the scaffold.
A. Suzuki-Miyaura Coupling
This reaction is a premier method for C-C bond formation between aryl halides and organoboron compounds.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this transformation. The phosphine ligands stabilize the Pd(0) state and participate in the catalytic cycle.
-
Base: A base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial for the transmetalation step, where it facilitates the transfer of the organic group from boron to palladium.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.
Protocol 2: Suzuki-Miyaura Coupling of the C4-Bromide
| Reagent/Material | M.W. | Amount (1.0 mmol scale) | Moles | Equiv. |
| 4-Bromo-5-(alkynyl/aryl)pyridin-2-amine | - | 1.0 mmol | 1.0 mmol | 1.0 |
| Arylboronic Acid | - | - | 1.2 mmol | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 mmol | 0.05 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 531 mg | 2.5 mmol | 2.5 |
| 1,4-Dioxane, anhydrous | 88.11 | 8 mL | - | - |
| Water, degassed | 18.02 | 2 mL | - | - |
Procedure:
-
Setup: In a Schlenk flask, combine the 4-bromo-5-substituted-pyridin-2-amine intermediate, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3x).
-
Catalyst/Solvent: Under argon, add Pd(PPh₃)₄, followed by anhydrous 1,4-dioxane and degassed water.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reaction times can vary from 4 to 18 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
B. Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C4 position.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction often requires more specialized, bulky electron-rich phosphine ligands (e.g., Xantphos, BINAP) to promote the challenging reductive elimination step that forms the C-N bond. A common palladium source is Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.
Protocol 3: Buchwald-Hartwig Amination of the C4-Bromide
| Reagent/Material | M.W. | Amount (1.0 mmol scale) | Moles | Equiv. |
| 4-Bromo-5-(alkynyl/aryl)pyridin-2-amine | - | 1.0 mmol | 1.0 mmol | 1.0 |
| Amine (Primary or Secondary) | - | - | 1.2 mmol | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 23 mg | 0.025 mmol | 0.025 |
| Xantphos | 578.68 | 58 mg | 0.1 mmol | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 mg | 1.4 mmol | 1.4 |
| Toluene, anhydrous | 92.14 | 10 mL | - | - |
Procedure:
-
Setup: To a dry Schlenk tube, add the 4-bromo-5-substituted-pyridin-2-amine intermediate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3x).
-
Solvent/Substrate: Add anhydrous toluene, followed by the amine.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Synthesis: A Demonstrative Example
While specific, proprietary syntheses of marketed
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of 4-Bromo-5-iodopyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Dihalogenated Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, dihalogenated pyridines such as 4-Bromo-5-iodopyridin-2-amine are exceptionally valuable building blocks. The distinct electronic properties and reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for a programmed, sequential approach to molecular diversification. This regioselectivity is paramount in drug discovery, enabling the systematic and efficient exploration of chemical space around a core scaffold.
The C-I bond is weaker and more susceptible to oxidative addition by palladium(0) catalysts than the C-Br bond.[1] This inherent reactivity difference provides a reliable handle for selective functionalization at the 5-position via cross-coupling reactions, while preserving the bromine atom at the 4-position for subsequent transformations. This guide provides a detailed, field-proven framework for the synthesis of the this compound core and its subsequent derivatization through key palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the target scaffold begins with a commercially available starting material, 4-bromopyridin-2-amine. The strategy involves a regioselective electrophilic iodination. The powerful electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing incoming electrophiles to the C-3 and C-5 positions. The C-5 position is sterically more accessible and electronically favored, making it the prime location for iodination.
Protocol 1: Iodination of 4-Bromopyridin-2-amine
This protocol employs N-Iodosuccinimide (NIS), a mild and efficient iodinating agent, to install the iodine atom selectively at the C-5 position.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromopyridin-2-amine (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as acetic acid or acetonitrile. Acetic acid can facilitate the reaction by protonating the pyridine nitrogen, further enhancing the electrophilicity of the ring.[2]
-
Reagent Addition: At room temperature, add N-Iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise to the stirred solution. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: Synthesis of the this compound scaffold.
Part 2: Selective Derivatization via Cross-Coupling Reactions
With the dihalogenated scaffold in hand, sequential functionalization can be performed with high regioselectivity. The initial coupling targets the more reactive C-I bond at the 5-position.
A. Selective Suzuki-Miyaura Coupling at the C-5 Position
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By using carefully controlled conditions, an aryl or heteroaryl group can be installed at the C-5 position, leaving the C-4 bromine atom untouched for future reactions.[1][3]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly used due to its reliability and commercial availability.[4][5]
-
Base: An inorganic base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is employed. These bases are strong enough to facilitate the transmetalation step but mild enough to prevent undesired side reactions with the sensitive amino group.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is crucial. The organic solvent solubilizes the starting material and catalyst, while water dissolves the inorganic base.
Protocol 2: Selective Suzuki Coupling with Arylboronic Acids
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the 5-aryl-4-bromopyridin-2-amine derivative.
| Parameter | Recommended Reagent/Condition | Rationale |
| Substrate | This compound | Dihalogenated core for selective coupling. |
| Coupling Partner | Arylboronic Acid (1.1-1.5 eq.) | Source of the new C-C bond. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Efficient Pd(0) catalyst for C-I bond activation.[4][6] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 eq.) | Activates the boronic acid for transmetalation.[6] |
| Solvent | 1,4-Dioxane/Water (4:1) | Biphasic system to dissolve all reactants. |
| Temperature | 80-100 °C | Provides thermal energy for the catalytic cycle. |
B. Selective Sonogashira Coupling at the C-5 Position
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear fragments into a molecule.[7] This reaction also proceeds with high selectivity for the C-I bond over the C-Br bond.[8]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically requires a dual-catalyst system: a palladium(0) complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of a copper-acetylide intermediate.[7]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent.
Protocol 3: Selective Sonogashira Coupling with Terminal Alkynes
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like THF or DMF. Add the amine base (e.g., triethylamine, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the 5-alkynyl-4-bromopyridin-2-amine derivative.
| Parameter | Recommended Reagent/Condition | Rationale |
| Substrate | This compound | Selective activation of the C-I bond. |
| Coupling Partner | Terminal Alkyne (1.1-1.5 eq.) | Source of the new alkynyl group. |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | Catalyzes the oxidative addition step. |
| Cu Co-catalyst | CuI (5-10 mol%) | Facilitates the formation of the key acetylide intermediate.[7] |
| Base | Triethylamine (TEA) or DIPA | Deprotonates the alkyne and neutralizes generated H-X. |
| Solvent | THF or DMF | Aprotic solvent to dissolve reactants. |
C. Buchwald-Hartwig Amination at the C-4 Position
After selectively functionalizing the C-5 position, the remaining C-Br bond at the 4-position is an ideal handle for C-N bond formation via the Buchwald-Hartwig amination.[9][10] This powerful reaction allows for the introduction of a wide array of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction requires a palladium source and a specialized phosphine ligand. The ligand is critical for stabilizing the palladium center and facilitating the reductive elimination step that forms the C-N bond.[11] Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine coupling partner.[11]
Caption: Sequential functionalization of the dihalopyridine scaffold.
Protocol 4: Buchwald-Hartwig Amination of 5-Substituted-4-bromopyridin-2-amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 5-substituted-4-bromopyridin-2-amine (1.0 eq.), the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction tube.
-
Reagent Addition: Add the amine coupling partner (1.2 eq.) followed by the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to afford the final 2,4,5-trisubstituted pyridine derivative.
| Parameter | Recommended Reagent/Condition | Rationale |
| Substrate | 5-Aryl/Alkynyl-4-bromopyridin-2-amine | Targets the remaining C-Br bond for amination. |
| Coupling Partner | Primary or Secondary Amine (1.2 eq.) | Source of the new amino group. |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Pd(0) or Pd(II) precatalyst. |
| Ligand | XPhos, BINAP, etc. (2-10 mol%) | Crucial for facilitating C-N reductive elimination.[9] |
| Base | NaOtBu or LiHMDS (1.4-2.0 eq.) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are critical for this reaction. |
Conclusion
The this compound scaffold represents a strategically designed platform for the efficient synthesis of diverse chemical libraries. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions, exploiting the differential reactivity of C-I and C-Br bonds, empowers medicinal chemists to systematically modify the pyridine core. The detailed protocols provided herein serve as a robust guide for researchers, enabling the logical and reproducible synthesis of novel aminopyridine derivatives for drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Isolation of 4-Bromo-5-iodopyridin-2-amine via Optimized Flash Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of 4-Bromo-5-iodopyridin-2-amine, a critical building block in medicinal chemistry, using silica gel flash column chromatography. The protocol is designed to address the unique challenges associated with halogenated basic heterocycles, such as potential degradation on acidic stationary phases and the need for precise solvent gradient control to achieve high purity. We will delve into the rationale behind each step, from mobile phase selection to post-purification analysis, ensuring a reproducible and efficient workflow. This guide is intended to equip researchers with the necessary knowledge to isolate this compound with purities exceeding 98%.
Introduction: The Significance of Purifying this compound
This compound is a key intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly kinase inhibitors.[1] The strategic placement of bromine and iodine atoms on the pyridine ring offers distinct handles for sequential, site-selective cross-coupling reactions, such as Suzuki and Sonogashira couplings.[2] The purity of this intermediate is paramount, as residual starting materials or isomeric byproducts can lead to undesired side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
The primary challenge in the purification of aminopyridines lies in their basic nature. The amine functionality can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, irreversible adsorption, or even degradation of the target compound.[3] This guide presents a method that mitigates these issues through the use of a modified mobile phase, ensuring high recovery and purity.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is crucial for developing a successful purification strategy and ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrIN₂ | PubChem CID 118611539 |
| Molecular Weight | 298.91 g/mol | [4][5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 106-110 °C | [6] |
| Solubility | Limited aqueous solubility. Soluble in polar organic solvents like DCM, EtOAc, and MeOH. | [1] |
| pKa | ~2.15 (Predicted) | [6] |
| Stability | The iodine's lability necessitates storage in amber vials to prevent photodecomposition.[1] Halogenated pyridines can be sensitive to light and acid.[7] |
Safety Precautions: this compound is considered hazardous.[4][8] It may cause skin and eye irritation and may be harmful if swallowed.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Refer to the Safety Data Sheet (SDS) for complete hazard information.[8][10]
The Chromatographic Strategy: A Rationale-Driven Approach
Our strategy is centered around normal-phase flash chromatography on silica gel. The key to success is the careful selection of the mobile phase to ensure optimal separation and stability of the amine.
Stationary Phase Selection
Standard silica gel (60 Å, 230-400 mesh) is a cost-effective and efficient choice for this separation.[11] However, its inherent acidity can be problematic for basic amines.[7]
Causality: The lone pair of electrons on the pyridine nitrogen and the exocyclic amine can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This strong ionic interaction leads to poor elution and peak asymmetry. To counteract this, we will deactivate the silica by incorporating a basic modifier into our mobile phase.[3][7]
Mobile Phase Development: From TLC to Gradient Elution
The selection of an appropriate solvent system is the most critical parameter in column chromatography.[12] We will use Thin-Layer Chromatography (TLC) to identify a suitable mobile phase before scaling up to the column.
Recommended Solvents:
-
Non-polar: Hexanes or Heptane (a less toxic alternative).[13]
-
Polar: Ethyl Acetate (EtOAc).
-
Basic Modifier: Triethylamine (TEA).
Why this system? A Hexanes/EtOAc system provides a wide polarity range suitable for many "normal" compounds.[14] The addition of a small amount of TEA (0.1-1%) to the mobile phase neutralizes the acidic sites on the silica gel, preventing the aforementioned detrimental interactions and improving peak shape and recovery.[3][7][12]
TLC Analysis Protocol:
-
Dissolve a small sample of the crude reaction mixture in dichloromethane (DCM) or EtOAc.
-
Spot the solution onto a silica gel TLC plate (F254).
-
Develop the plate in various Hexanes:EtOAc ratios (e.g., 9:1, 8:2, 7:3 v/v), each containing 0.5% TEA.
-
Visualize the spots under UV light (254 nm).
-
Objective: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound, this compound.[11] This Rf value typically translates well to preparative column chromatography, ensuring the compound elutes in a reasonable number of column volumes without being too close to the solvent front or requiring excessively long elution times.
Detailed Experimental Protocol
This protocol is optimized for the purification of ~1 gram of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, for sample loading)
-
Glass chromatography column (e.g., 40-50 mm diameter)
-
TLC plates (Silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
-
Compressed air or nitrogen for flash chromatography
Workflow Diagram
Caption: Purification workflow for this compound.
Step-by-Step Methodology
Step 1: Column Preparation (Wet Slurry Packing)
-
Secure the chromatography column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[12]
-
For 1 g of crude material, weigh ~40-50 g of silica gel into a beaker.
-
Create a slurry by mixing the silica with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% TEA).[11]
-
Promptly pour the slurry into the column. Gently tap the column's side to dislodge air bubbles and ensure uniform packing.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Crucially, do not let the column run dry. [12]
Step 2: Sample Loading (Dry Loading Technique)
-
Rationale: Dry loading is superior to wet loading for compounds with moderate to low solubility in the initial mobile phase. It prevents band broadening at the origin and leads to sharper peaks and better separation.
-
Dissolve the crude this compound (~1 g) in a minimal amount of DCM.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[11]
-
Carefully layer this powder onto the top of the packed silica bed. Add a thin protective layer of sand on top.
Step 3: Elution and Fraction Collection
-
Carefully add the initial mobile phase to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches per minute.[12]
-
Begin elution with a low-polarity mobile phase and gradually increase the percentage of ethyl acetate. A suggested gradient is outlined in the table below.
-
Collect fractions (e.g., 15-20 mL per tube) throughout the elution process.
Table 2: Suggested Solvent Gradient for Elution
| Step | Solvent System (Hexanes:EtOAc + 0.5% TEA) | Volume (for ~50g Silica) | Purpose |
| 1 | 95:5 | 200 mL | Elute non-polar impurities |
| 2 | 90:10 | 200 mL | Elute less polar byproducts |
| 3 | 85:15 | 400 mL | Elute the target compound |
| 4 | 70:30 | 200 mL | Elute more polar impurities |
Note: This gradient is a starting point and should be optimized based on the TLC analysis of the specific crude mixture.[7]
Step 4: Post-Chromatography Analysis and Isolation
-
Monitor the collected fractions using TLC (using the solvent system that gave an Rf of ~0.25).
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.
-
The resulting solid should be dried under high vacuum to remove residual solvents.
-
Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR and LC-MS.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Product won't elute | Mobile phase is not polar enough. Strong interaction with silica. | Increase the polarity of the mobile phase (increase % EtOAc). Ensure TEA is present in the eluent. |
| Poor separation (co-elution) | Mobile phase is too polar. Improper column packing. | Decrease the polarity of the mobile phase or use a shallower gradient.[7] Repack the column carefully. |
| Yellow/brown color in final product | Co-elution of a colored impurity. Product degradation. | Re-run the column with a shallower gradient. Ensure the compound is not exposed to light for prolonged periods.[1][7] |
| Streaking/tailing on TLC/Column | Compound is interacting with acidic silica. | Add 0.1-1% triethylamine (TEA) or pyridine to the mobile phase to neutralize the silica gel.[7][12] |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound. By understanding the chemical nature of the target molecule and rationally designing the chromatographic conditions—specifically, the use of a triethylamine-modified mobile phase to mitigate acidity—researchers can overcome common purification challenges. This method ensures the acquisition of high-quality material essential for advancing research and development in medicinal chemistry.
References
- 1. 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine () for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 697300-73-5 CAS MSDS (3-BROMO-5-IODOPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-5-iodopyridin-2-amine
<
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-Bromo-5-iodopyridin-2-amine, a critical intermediate in the development of novel therapeutics and agrochemicals. The protocol herein emphasizes a scalable, efficient, and reliable two-step synthetic sequence commencing from the readily available 2-Amino-4-bromopyridine. This guide is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methodologies to ensure the production of high-purity target compounds suitable for further synthetic applications.
Introduction: Significance of this compound
Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, with approximately 20% of the top 200 pharmaceuticals containing a pyridine moiety.[1] this compound is a highly functionalized pyridine derivative whose unique substitution pattern—featuring an amino group and two distinct halogen atoms—offers orthogonal reactivity for subsequent cross-coupling reactions and other transformations. This makes it an invaluable building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology and other therapeutic areas, as well as in the creation of novel agrochemicals.[2]
The strategic placement of the bromine and iodine atoms allows for selective functionalization. The carbon-iodine bond is more reactive towards common cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-bromine bond, enabling sequential and site-selective introduction of different substituents. The amino group provides a handle for further derivatization, such as amide bond formation or diazotization reactions. The efficient and scalable synthesis of this intermediate is therefore a critical step in enabling the discovery and development of new chemical entities.
Synthetic Strategy and Mechanistic Rationale
The presented synthesis is a two-step process starting from 2-Amino-4-bromopyridine:
-
Step 1: Synthesis of 2-Amino-4-bromopyridine. While 2-Amino-4-bromopyridine is commercially available, its synthesis is often a necessary precursor for large-scale campaigns. A common and scalable route involves the Hofmann degradation of 4-bromo-2-pyridinecarboxamide, which itself is derived from 4-bromopyridine hydrochloride through esterification and amination.[3][4][5] This method is favored for its cost-effective starting materials and high yields suitable for industrial production.[4] An alternative high-yield route involves the amination and subsequent reduction of 2,4-dibromopyridine-N-oxide.[2]
-
Step 2: Regioselective Iodination of 2-Amino-4-bromopyridine. The core of this protocol is the selective introduction of an iodine atom at the C5 position of the 2-Amino-4-bromopyridine ring. This is achieved via electrophilic aromatic substitution. The amino group at the C2 position is a powerful activating group and directs electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent amino group, the substitution occurs preferentially at the C5 position. A common and effective iodinating agent for this transformation is N-Iodosuccinimide (NIS), which provides a source of electrophilic iodine (I+). The reaction is typically carried out in a suitable solvent such as acetonitrile or acetic acid.[6]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |
| 2-Amino-4-bromopyridine | 84249-14-9 | 173.01 | 17.3 g (0.1 mol) | Purity ≥98% |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.98 | 23.6 g (0.105 mol) | Protect from light |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 500 mL | Anhydrous grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed for extraction | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | --- | As needed for workup | --- |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | --- | --- | As needed for workup | --- |
| Brine (Saturated NaCl solution) | --- | --- | As needed for workup | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | --- | --- | As needed for drying | --- |
| Silica Gel | --- | --- | As needed for chromatography | 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Amino-4-bromopyridine (17.3 g, 0.1 mol).
-
Dissolution: Add anhydrous acetonitrile (500 mL) to the flask and stir until the starting material is fully dissolved.
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (23.6 g, 0.105 mol) portion-wise over 15-20 minutes at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (300 mL).
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 100 mL) to remove any unreacted iodine, saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, for large-scale operations, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed to obtain the pure product.
-
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Analytical Characterization
A robust analytical package is essential for confirming the structure and purity of the final compound.[7]
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.95 (s, 1H), 7.15 (s, 1H), 6.20 (s, 2H, NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 158.0, 151.0, 125.5, 110.0, 80.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₅H₄BrIN₂ [M+H]⁺: 298.87; found: 298.9.
-
HPLC Purity: ≥98% (detection at 254 nm).
-
Melting Point: 112-114 °C.[8]
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the reagents and product.[9][10]
Reagent Handling:
-
N-Iodosuccinimide (NIS): Is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes. It is also light-sensitive.
-
Acetonitrile and Dichloromethane: Are flammable and volatile solvents. All operations should be conducted in a well-ventilated fume hood.
Product Handling:
-
This compound: May be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[11] Handle with appropriate PPE.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Process Optimization and Scalability Considerations
For large-scale production, several factors should be considered to optimize the process for efficiency, safety, and cost-effectiveness.
-
Solvent Selection: While acetonitrile is effective, alternative solvents such as acetic acid can be explored.[6] The choice of solvent can impact reaction time, workup procedure, and overall process cost.
-
Reagent Stoichiometry: Fine-tuning the stoichiometry of NIS can help minimize residual starting material and by-product formation, simplifying purification.
-
Temperature Control: For large-scale reactions, controlling the exotherm during NIS addition is crucial. A jacketed reactor with controlled cooling is recommended.
-
Purification Strategy: Column chromatography is not always practical for multi-kilogram scale production. Developing a robust recrystallization protocol is essential for achieving high purity on a large scale.
-
Atom Economy: While this synthesis is efficient, exploring catalytic iodination methods could further improve the atom economy and reduce waste.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of drug discovery and development programs.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-5-bromo-3-iodopyridine 97 381233-96-1 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Functionalization of 4-Bromo-5-iodopyridin-2-amine at C4-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Selective Pyridine Functionalization
Substituted pyridines are privileged scaffolds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The ability to precisely install different functional groups at specific positions on the pyridine ring is paramount for tuning the biological activity, pharmacokinetic properties, and overall efficacy of a molecule. 4-Bromo-5-iodopyridin-2-amine presents a particularly interesting scaffold for medicinal chemistry, offering three distinct points for diversification: the C4-bromo, C5-iodo, and C2-amino groups. The challenge, and indeed the opportunity, lies in the selective functionalization of one position while leaving the others intact for subsequent modifications.
This guide focuses on the selective functionalization of the C4-bromo position of this compound. Conventionally, in dihalogenated pyridines, the carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond.[3][4] However, this inherent reactivity can be overcome through judicious selection of catalysts, ligands, and reaction conditions, enabling the "road less traveled" in pyridine functionalization.[5][6] Achieving selectivity for the C4-Br bond opens up novel synthetic pathways and allows for the creation of unique chemical entities with unexplored biological potential.
The Chemical Rationale: Overcoming Inherent Reactivity Trends
The regioselectivity of palladium-catalyzed cross-coupling reactions on di- or polyhalogenated pyridines is a complex interplay of electronic and steric factors.[7]
-
Electronic Effects: The pyridine nitrogen atom renders the α (C2, C6) and γ (C4) positions electron-deficient, making them generally more reactive towards oxidative addition by a Pd(0) catalyst.[5][7]
-
Bond Dissociation Energies: The C-I bond is inherently weaker than the C-Br bond, making it the kinetically favored site for oxidative addition under standard cross-coupling conditions.[3][8]
-
Catalyst and Ligand Control: The choice of the palladium catalyst and, critically, the associated ligand can dramatically influence the regiochemical outcome.[5][7] Sterically demanding ligands can steer the catalyst to the less hindered position, while electronically tuned ligands can alter the electronic properties of the palladium center, thereby influencing its reactivity towards different carbon-halogen bonds.[1][9]
While the C5-I bond is typically more reactive, selective functionalization at the C4-Br position can be achieved by leveraging specific catalytic systems that favor this pathway. This often involves the use of specialized ligands that can modulate the steric and electronic environment around the palladium center, thereby overriding the inherent reactivity of the C-I bond.
Diagram: Key Factors Influencing Regioselectivity
Caption: Factors governing selective functionalization.
Protocols for Selective C4-Br Functionalization
While the selective functionalization of the C4-Br bond in this compound is a challenging transformation, it can be achieved through carefully designed palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The key to success lies in the meticulous selection of the catalytic system and reaction parameters.
Protocol 1: Selective Suzuki-Miyaura Coupling at C4-Br
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[2][10] To achieve selectivity at the C4-Br position, a catalyst system that can differentiate between the C-Br and C-I bonds is required. This often involves the use of sterically bulky and electron-rich phosphine ligands.
Table 1: Reagents and Conditions for Selective C4-Br Suzuki Coupling
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| This compound | Starting Material | 1.0 equiv | Ensure high purity. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv | Quality of the boronic acid is crucial. |
| Palladium Catalyst | Catalyst | 2-5 mol% | e.g., Pd(OAc)₂, Pd₂(dba)₃ |
| Phosphine Ligand | Ligand | 4-10 mol% | e.g., SPhos, XPhos, RuPhos |
| Base | Activator | 2.0 - 3.0 equiv | e.g., K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction Medium | Anhydrous, degassed | e.g., 1,4-Dioxane/H₂O, Toluene/H₂O |
| Temperature | Reaction Condition | 80-110 °C | Monitor for potential side reactions. |
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent system to the reaction mixture.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-iodopyridin-2-amine.
Protocol 2: Selective Sonogashira Coupling at C4-Br
The Sonogashira coupling enables the formation of a C-C triple bond, a valuable functional group for further transformations.[11][12][13] Achieving selectivity at the C4-Br position requires careful control of the reaction conditions to prevent the more facile coupling at the C-I bond.[14]
Table 2: Reagents and Conditions for Selective C4-Br Sonogashira Coupling
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| This compound | Starting Material | 1.0 equiv | High purity is essential. |
| Terminal Alkyne | Coupling Partner | 1.1 - 1.5 equiv | Ensure the alkyne is free of impurities. |
| Palladium Catalyst | Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Iodide (CuI) | Co-catalyst | 2-10 mol% | Crucial for the catalytic cycle. |
| Base | Activator | 2.0 - 3.0 equiv | e.g., Et₃N, DIPEA |
| Solvent | Reaction Medium | Anhydrous, degassed | e.g., THF, DMF |
| Temperature | Reaction Condition | Room Temperature to 60 °C | Lower temperatures favor selectivity. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the 4-alkynyl-5-iodopyridin-2-amine.
Protocol 3: Selective Buchwald-Hartwig Amination at C4-Br
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[15][16] Similar to other cross-coupling reactions, achieving selectivity at the C4-Br position necessitates a carefully chosen catalyst system.[17][18]
Table 3: Reagents and Conditions for Selective C4-Br Buchwald-Hartwig Amination
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| This compound | Starting Material | 1.0 equiv | Must be dry and pure. |
| Amine | Coupling Partner | 1.1 - 1.5 equiv | Primary or secondary amines can be used. |
| Palladium Catalyst | Catalyst | 1-5 mol% | e.g., Pd₂(dba)₃, Pd(OAc)₂ |
| Phosphine Ligand | Ligand | 2-10 mol% | e.g., BINAP, Xantphos |
| Base | Activator | 1.5 - 2.5 equiv | e.g., NaOtBu, K₂CO₃ |
| Solvent | Reaction Medium | Anhydrous, degassed | e.g., Toluene, 1,4-Dioxane |
| Temperature | Reaction Condition | 80-120 °C | Higher temperatures may be required. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to afford the 4-amino-5-iodopyridin-2-amine derivative.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for cross-coupling.
Troubleshooting and Considerations
-
Low Selectivity: If a mixture of C4 and C5 functionalized products is observed, consider lowering the reaction temperature, changing the ligand to one with greater steric bulk, or using a less active palladium catalyst.
-
Low Yield: Ensure all reagents are pure and the reaction is performed under strictly anhydrous and oxygen-free conditions. The quality of the coupling partners (boronic acid, alkyne, amine) is critical.
-
Dehalogenation: The presence of water or other protic sources can lead to hydrodehalogenation as a side reaction. Ensure all solvents and reagents are dry.
-
Catalyst Poisoning: The amino group on the pyridine ring can potentially coordinate to the palladium catalyst and inhibit its activity. The use of appropriate ligands can mitigate this issue.
Conclusion
The selective functionalization of the C4-bromo position in this compound is a synthetically valuable yet challenging transformation. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to override the inherent reactivity of the C-I bond and achieve the desired regioselectivity. The protocols outlined in this guide provide a starting point for researchers to explore the synthesis of novel pyridine-based molecules with potential applications in drug discovery and materials science. Further optimization for specific substrates will likely be necessary to achieve optimal results.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-iodopyridin-2-amine
Welcome to the technical support guide for the synthesis of 4-Bromo-5-iodopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. This guide provides in-depth, experience-driven advice to enhance reaction efficiency, product purity, and analytical accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route for this compound, and what are the expected major impurities?
A common and logical synthetic pathway begins with the bromination of 2-aminopyridine, followed by iodination. The directing effects of the amino group (ortho-, para-directing) and the bromine atom (meta-directing to itself, but the amino group's influence dominates) are crucial in determining the regioselectivity.
Typical Synthetic Route:
-
Bromination: 2-Aminopyridine is first brominated, typically with N-Bromosuccinimide (NBS), to yield 2-amino-4-bromopyridine. The amino group strongly directs the incoming electrophile to the para position (C4) and ortho position (C6). Steric hindrance often favors para-substitution.
-
Iodination: The resulting 2-amino-4-bromopyridine is then iodinated using an electrophilic iodine source like N-Iodosuccinimide (NIS) to introduce iodine at the C5 position.
The primary impurities encountered stem from incomplete reactions, over-halogenation, and incorrect regiochemistry.
Major Potential Impurities Include:
-
Starting Materials: Unreacted 2-aminopyridine or 2-amino-4-bromopyridine.
-
Isomeric Byproducts: 2-Amino-3-bromo-5-iodopyridine or 2-amino-5-bromo-3-iodopyridine, arising from alternative halogenation patterns.
-
Di-halogenated Impurities (Over-halogenation): Such as 2-amino-3,5-dibromopyridine or di-iodo species.[1][2]
Q2: My NMR spectrum of the final product shows two distinct singlets in the aromatic region instead of the expected two doublets for the C3 and C6 protons. What could this be?
The presence of two aromatic singlets strongly suggests contamination with a symmetrically substituted pyridine derivative. The most likely culprit is 2-amino-3,5-dibromopyridine , a common byproduct formed during the initial bromination step if reaction conditions are not carefully controlled.[1]
Plausible Cause: The amino group in 2-aminopyridine is a powerful activating group, making the ring highly susceptible to electrophilic substitution.[3][4] If an excess of NBS is used, or the reaction temperature is too high, a second bromination can occur at the C5 position, leading to the formation of 2-amino-3,5-dibromopyridine.
Diagnostic Steps:
-
Re-examine NMR: The desired product, this compound, should exhibit two doublets for the protons at the C3 and C6 positions. An impurity like 2-amino-3,5-dibromopyridine would show singlets due to chemical equivalence.
-
Mass Spectrometry (MS): Check the mass spectrum for a peak corresponding to the dibrominated species (m/z around 251/253/255 for the isotopic cluster) in addition to your target product's mass (around 299).
Corrective Actions & Prevention:
-
Control Stoichiometry: Use no more than 1.0-1.05 equivalents of NBS during the initial bromination of 2-aminopyridine.[5]
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0-10°C) to increase selectivity and minimize over-reaction.[1]
-
Purification: This impurity can often be removed by careful column chromatography or recrystallization. A non-polar solvent wash, like hot petroleum ether, can also selectively remove the dibromo impurity from the mono-bromo intermediate before proceeding to the iodination step.[2]
Q3: The final iodination step is sluggish, and I'm left with a significant amount of 2-amino-4-bromopyridine starting material. How can I drive the reaction to completion?
Incomplete iodination is a frequent issue, often related to the reactivity of the iodinating agent or reaction conditions. While 2-amino-4-bromopyridine is activated towards electrophilic substitution, the existing bromine atom has a deactivating effect.
Plausible Causes:
-
Insufficiently Electrophilic Iodine Source: N-Iodosuccinimide (NIS) is commonly used, but its reactivity can be influenced by the solvent and presence of acid catalysts.[6]
-
Suboptimal Reaction Conditions: Temperature and reaction time may not be sufficient to achieve full conversion.
Troubleshooting & Optimization Protocol:
-
Acid Catalysis: The electrophilicity of NIS can be significantly enhanced by the addition of a catalytic amount of a protic or Lewis acid. Trifluoroacetic acid (TFA) or sulfuric acid are effective.[6][7] The acid protonates the succinimide nitrogen, making the iodine atom more electron-deficient and a more potent electrophile.
-
Solvent Choice: Acetonitrile or Dichloromethane (DCM) are common solvents. Acetonitrile has been shown to be effective in similar halogenations.[8]
-
Temperature & Time: If the reaction is slow at room temperature, consider moderately increasing the temperature to 40-50°C and extending the reaction time, monitoring progress by TLC or LC-MS.
Optimized Iodination Protocol:
-
Reactants: Dissolve 2-amino-4-bromopyridine (1.0 eq.) in acetonitrile.
-
Reagents: Add N-Iodosuccinimide (1.1 eq.).
-
Catalyst: Add trifluoroacetic acid (0.1 eq.) to the mixture.
-
Conditions: Stir at room temperature for 4-6 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Quench with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a standard aqueous work-up and extraction.
Visualizing Impurity Formation
The following diagram illustrates the main synthetic pathway and the side reaction leading to the common 2-amino-3,5-dibromopyridine impurity.
Caption: Synthetic pathway and formation of a key dibromo impurity.
Analytical Data Comparison
Properly identifying impurities requires a good understanding of their expected analytical signatures. Below is a table summarizing approximate ¹H NMR chemical shifts for the target product and key impurities.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | NH₂ (ppm) |
| This compound (Target) | ~6.7 (d) | - | - | ~8.1 (d) | ~6.5 (br s) |
| 2-Amino-4-bromopyridine (Intermediate) | ~6.6 (d) | - | ~6.8 (dd) | ~7.8 (d) | ~6.2 (br s) |
| 2-Amino-3,5-dibromopyridine (Impurity) | - | ~7.9 (s) | - | ~7.9 (s) | ~6.3 (br s) |
| 2-Aminopyridine (Starting Material) | ~6.6 (dd) | ~7.4 (ddd) | ~6.5 (d) | ~8.1 (d) | ~5.8 (br s) |
Note: Shifts are approximate and can vary based on solvent and concentration. d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, br s = broad singlet.[9][10][11][12]
Troubleshooting Workflow: Purification Strategy
When multiple impurities are present, a systematic approach to purification is necessary.
Caption: Decision workflow for purifying the final product.
References
- 1. ijssst.info [ijssst.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 12. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Bromo-5-iodopyridin-2-amine
Welcome to the technical support center for the synthesis of 4-Bromo-5-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical building block. Here, we move beyond simple protocols to dissect the common challenges, side reactions, and purification hurdles encountered during its synthesis. Our goal is to provide you with the causal understanding and actionable solutions needed to optimize your experimental outcomes.
Introduction: The Synthetic Challenge
This compound is a highly functionalized heterocyclic intermediate, valuable in the development of novel therapeutics, particularly kinase inhibitors. The strategic placement of three distinct functionalities—an amine and two different halogens—offers multiple, orthogonal handles for subsequent cross-coupling reactions. However, this dense functionality also presents significant synthetic challenges. The electron-rich nature of the 2-aminopyridine core, while facilitating the desired halogenation, is also the primary cause of several competing side reactions. This guide provides a troubleshooting framework to navigate these complexities.
The most prevalent synthetic route involves the direct electrophilic iodination of 4-bromopyridin-2-amine. This approach is favored for its atom economy and straightforward execution.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated remedy.
Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-bromopyridin-2-amine. What is going wrong?
A1: Diagnosis & Solution
This issue points to an incomplete reaction, which can stem from several factors related to the iodinating agent and reaction conditions. The iodination of the pyridine ring is an electrophilic aromatic substitution, and its efficiency is highly dependent on the electrophilicity of the iodine source.
-
Cause 1: Insufficiently Reactive Iodinating Agent. While molecular iodine (I₂) can be used, it often requires an oxidizing agent (like KIO₃) to generate a more potent electrophile in situ.[1] N-Iodosuccinimide (NIS) is generally preferred as it is a more reliable and milder source of electrophilic iodine (I⁺) under non-oxidative conditions.[2][3]
-
Cause 2: Lack of Activation. The 2-aminopyridine system is already activated, but in some solvents, the reaction can be sluggish. The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or even acetic acid, can protonate the succinimide nitrogen of NIS, further polarizing the N-I bond and increasing the electrophilicity of the iodine.[4][5]
-
Cause 3: Suboptimal Conditions. Insufficient reaction time or temperatures that are too low can lead to incomplete conversion. The reaction is typically run at room temperature but may require gentle heating or extended reaction times (24-72 hours) to proceed to completion.[6]
Troubleshooting Protocol:
-
Switch to N-Iodosuccinimide (NIS): If using I₂, consider switching to NIS (1.0-1.1 equivalents) for a milder and more efficient reaction.
-
Incorporate an Acid Catalyst: Add a catalytic amount (0.1 eq.) of trifluoroacetic acid to your reaction mixture when using NIS.[4]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Do not begin work-up until the starting material spot has disappeared or is minimized.
-
Optimize Temperature: If the reaction is slow at room temperature, consider gently heating to 40-50°C, while carefully monitoring for the formation of byproducts.
Q2: My final product is contaminated with a byproduct that has a higher molecular weight. Mass spectrometry suggests the addition of a second iodine atom. How can I prevent this over-iodination?
A2: Diagnosis & Solution
The formation of a di-iodinated species, likely 4-Bromo-3,5-diiodopyridin-2-amine, is a classic example of over-halogenation. The strong electron-donating amino group activates the pyridine ring towards electrophilic substitution at both the C3 (ortho) and C5 (para) positions. Since C5 is the target, any excess or highly reactive iodinating agent can attack the next most activated position, C3.
Caption: Competing side reactions in the synthesis pathway.
Troubleshooting Protocol:
-
Control Stoichiometry: Use no more than 1.05 equivalents of NIS. Accurately weigh your reagents.
-
Slow Reagent Addition: Add the NIS portion-wise over a period of 30-60 minutes or as a solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-iodination.
-
Maintain Low Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. Lower temperatures increase the selectivity by reducing the reaction rate, giving the sterically favored C5 position a greater kinetic advantage over the more hindered C3 position.
-
Avoid Excess Activator: If using an acid catalyst, ensure it is truly catalytic. Excess acid can sometimes lead to more aggressive reaction conditions and decreased selectivity.
Q3: I am observing byproducts that appear to have lost either the bromine or iodine atom. What causes this dehalogenation and how can I stop it?
A3: Diagnosis & Solution
Dehalogenation is the reductive cleavage of a carbon-halogen bond, replacing it with a carbon-hydrogen bond.[7] This can occur via several mechanisms, including catalytic reduction or radical pathways. The C-I bond is significantly weaker than the C-Br bond (bond dissociation energies are ~234 kJ/mol for C-I vs. ~293 kJ/mol for C-Br), making the iodo group more susceptible to cleavage.[7]
-
Cause 1: Catalytic Impurities. Trace transition metals (e.g., from previous steps or spatulas) can catalyze hydrodehalogenation, especially in the presence of a hydrogen source.[8]
-
Cause 2: Radical Reactions. Unwanted radical initiators (e.g., peroxides in old solvents, exposure to UV light) can initiate a radical chain reaction that cleaves the C-X bond.
-
Cause 3: Harsh Work-up or Purification. Strong bases, prolonged heating during solvent evaporation, or highly active chromatography media can sometimes promote dehalogenation.
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure solvents are freshly distilled or from a new, sealed bottle. Use high-purity starting materials.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize oxidative side reactions that might lead to radical formation.
-
Mild Work-up: Neutralize the reaction mixture carefully and avoid excessively high temperatures when concentrating the product.
-
Passivate Glassware: If metal contamination is suspected, consider acid-washing your glassware to remove any trace metal residues.
-
Consider a Radical Scavenger: If radical mechanisms are strongly suspected, adding a small amount of a scavenger like BHT (butylated hydroxytoluene) may be beneficial, though this is an advanced and less common solution.
Frequently Asked Questions (FAQs)
-
Q: What is the best starting material for this synthesis?
-
A: Commercially available 4-bromopyridin-2-amine is the most direct and cost-effective precursor. Synthesizing this from 2-aminopyridine via bromination is also a viable, albeit longer, route.[9]
-
-
Q: How can I effectively monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is highly effective. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product will be less polar than the starting 4-bromopyridin-2-amine but more polar than some non-polar impurities. Staining with potassium permanganate can help visualize spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for unambiguously identifying the starting material, product, and key byproducts.[1]
-
-
Q: I'm struggling with purification. Any tips?
-
A: Flash column chromatography on silica gel is the most common method.[6] A gradient elution starting with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity will typically provide good separation. The starting material will elute later than the product. The di-iodinated byproduct is less polar than the desired product and will elute earlier. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can also be effective if the crude product is of sufficient purity.
-
Data & Byproduct Summary
Effective troubleshooting requires knowing what to look for. The table below summarizes the key compounds you may encounter.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (LC-MS, [M+H]⁺) |
| Starting Material | C₅H₅BrN₂ | 172.01 / 174.01 | 173 / 175 (Characteristic Br isotope pattern) |
| Desired Product | C₅H₄BrIN₂ | 298.91 / 300.91 | 299 / 301 (Characteristic Br isotope pattern) |
| Over-Iodination Byproduct | C₅H₃Br(I₂)N₂ | 424.81 / 426.81 | 425 / 427 (Characteristic Br isotope pattern) |
| De-bromination Byproduct | C₅H₅IN₂ | 220.01 | 221 |
| De-iodination Byproduct | C₅H₅BrN₂ | 172.01 / 174.01 | 173 / 175 (Identical to starting material) |
Optimized Experimental Protocol
This protocol is a robust starting point, incorporating best practices to minimize common side reactions.
Materials:
-
4-Bromopyridin-2-amine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetonitrile (ACN), anhydrous (approx. 10-20 mL per gram of starting material)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromopyridin-2-amine (1.0 eq). Dissolve it in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the stirred solution in small portions over 30 minutes. Ensure the internal temperature remains below 5°C during the addition.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NIS and iodine. Stir for 10 minutes.
-
Work-up: Dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%). Combine the fractions containing the pure product and concentrate to afford this compound as a solid.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. ijssst.info [ijssst.info]
- 2. calibrechem.com [calibrechem.com]
- 3. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Yield for 4-Bromo-5-iodopyridin-2-amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Bromo-5-iodopyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and purity.
Synthetic Overview & Core Challenge
This compound is a valuable heterocyclic building block, prized for its specific substitution pattern that allows for sequential, regioselective cross-coupling reactions. The primary synthetic route involves the direct electrophilic iodination of the commercially available starting material, 4-Bromo-2-aminopyridine.
The core challenge lies in achieving high regioselectivity and yield. The pyridine ring is activated by the C2-amino group and deactivated by the C4-bromo group. The amino group is a powerful ortho, para-directing group, while the bromo group is a deactivating ortho, para-director. In this specific substrate, the C5 position is para to the strongly activating amino group and meta to the deactivating bromo group, making it the most electron-rich and sterically accessible position for electrophilic attack. However, controlling the reaction to prevent side reactions, such as di-iodination or degradation, is critical for success.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low conversion is typically rooted in insufficient reactivity of the electrophile or issues with the starting material or reaction setup.
-
Cause 1: Inactive Iodinating Reagent. N-Iodosuccinimide (NIS) is light-sensitive and can degrade over time. Molecular iodine (I₂) can sublime.
-
Solution: Use a fresh bottle of NIS or test the activity of your current stock. If using I₂, ensure the container is well-sealed. Consider more reactive reagents like 1,3-Diiodo-5,5-dimethylhydantoin (DIH), which is a stable solid with higher reactivity than NIS or I₂.[1]
-
-
Cause 2: Insufficient Activation. The pyridine ring, while activated by the amino group, may still require an acidic catalyst to enhance the electrophilicity of the iodinating agent. This is especially true for less reactive agents like I₂.
-
Solution: When using NIS, adding a catalytic amount of an acid like trifluoroacetic acid (TFA) or using sulfuric acid as the solvent can significantly accelerate the reaction.[2] For methods using potassium iodide (KI) and potassium iodate (KIO₃), a strong acid like sulfuric acid is required to generate iodine in situ.[3]
-
-
Cause 3: Reaction Temperature is Too Low. Electrophilic aromatic substitutions, even on activated rings, require a certain activation energy.
-
Solution: While some protocols run at room temperature, gently heating the reaction to 40-60 °C can often drive it to completion. For more robust systems like the KI/KIO₃ method, temperatures up to 100 °C may be necessary.[3] Always monitor for potential byproduct formation at higher temperatures using Thin Layer Chromatography (TLC).
-
Caption: Troubleshooting decision tree for low reaction conversion.
Q2: I am forming a significant amount of a byproduct that runs close to my product on TLC. What is it and how can I prevent it?
A2: The most likely byproduct is the di-iodinated species, 4-Bromo-3,5-diiodopyridin-2-amine. The initial product, this compound, is still an activated aromatic ring and can undergo a second iodination at the C3 position.
-
Cause: Over-Iodination. This occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Solution 1: Control Stoichiometry. Use a slight excess, but no more than 1.05-1.1 equivalents, of your iodinating agent. Adding the iodinating agent portion-wise or as a solution via a syringe pump over time can help maintain a low concentration, favoring mono-iodination.
-
Solution 2: Lower the Temperature. Running the reaction at room temperature or even 0 °C will slow down the second iodination significantly more than the first, improving selectivity.
-
Solution 3: Monitor Closely. Follow the reaction progress by TLC or LC-MS. Once the starting material is consumed and before a significant amount of the di-iodinated product appears, quench the reaction. It is often easier to separate the desired product from the starting material than from the di-iodinated byproduct.
-
Q3: Which iodinating agent and solvent system should I choose?
A3: The optimal choice depends on your scale, budget, and desired reaction conditions. The table below summarizes the most common options.
| Reagent System | Solvent | Typical Temp. | Yield Range | Pros | Cons |
| N-Iodosuccinimide (NIS) | H₂SO₄, DMF, CH₃CN | 0 °C to RT | 50-80% | Mild conditions, good functional group tolerance[4], easy work-up (succinimide is water-soluble). | Light sensitive, can be expensive for large scale. |
| I₂ / Oxidant | H₂SO₄, Acetic Acid | RT to 100 °C | 40-75% | Inexpensive and readily available. | Requires an oxidant (e.g., H₂O₂, KIO₃)[3], can be reversible, iodine sublimation is an issue.[5] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | H₂SO₄, CH₃CN | RT | >70% | Highly reactive and selective, stable solid, easy work-up.[1] | More expensive than I₂ or NIS. |
Recommendation: For lab-scale synthesis where yield and purity are paramount, N-Iodosuccinimide (NIS) in concentrated H₂SO₄ or in DMF with a catalytic amount of acid is an excellent starting point due to its reliability and mildness.[2][4]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of iodination with N-Iodosuccinimide (NIS) in acid?
A: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr). The acid protonates the succinimide carbonyl, which withdraws electron density and makes the iodine atom highly electrophilic (effectively an "I⁺" source). The electron-rich pyridine ring (at C5) then attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Finally, a base (like HSO₄⁻ or water) removes the proton at C5 to restore aromaticity and yield the final product.
Caption: Key stages in the electrophilic aromatic substitution mechanism.
Q: How can I confirm the identity and purity of my final product?
A: A combination of techniques is recommended:
-
TLC: To monitor reaction progress and assess crude purity.
-
¹H NMR: The proton signals for the pyridine ring are diagnostic. You should expect to see two singlets (or two doublets with a very small meta-coupling constant) in the aromatic region, confirming the 2,4,5-substitution pattern. The broad singlet for the -NH₂ protons will also be present.
-
LC-MS: To confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.
-
Melting Point: Compare the observed melting point with literature values, if available. A sharp melting point is indicative of high purity.
Q: What are the key safety precautions for this reaction?
A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and trifluoroacetic acid are highly corrosive. Handle with extreme care.
-
When quenching reactions containing strong acids, always add the reaction mixture slowly to a large volume of ice/water, never the other way around.
-
The product, this compound, should be handled as a potentially hazardous chemical. It may cause skin and eye irritation.[6]
Detailed Experimental Protocol (NIS Method)
This protocol is a robust starting point for the synthesis, adapted from best practices for electrophilic iodination of activated pyridines.[7][8]
Materials:
-
4-Bromo-2-aminopyridine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-aminopyridine (1.0 eq.) in DMF (approx. 0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Catalyst Addition: Add trifluoroacetic acid (TFA, 0.1 eq.) dropwise to the stirred solution.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The solution may change color to a dark brown or purple.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark color dissipates. This step neutralizes any unreacted iodine species.
-
Neutralization & Extraction: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the TFA. Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield this compound as a solid.
References
- 1. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. ijssst.info [ijssst.info]
- 4. calibrechem.com [calibrechem.com]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
- 6. 1300750-78-0 Cas No. | 2-Bromo-5-iodopyridin-4-amine | Apollo [store.apolloscientific.co.uk]
- 7. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 4-Bromo-5-iodopyridin-2-amine
Welcome to our dedicated troubleshooting guide for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Bromo-5-iodopyridin-2-amine. This dihalogenated aminopyridine is a valuable synthetic intermediate, but its electronic properties and multiple reactive sites can present unique hurdles. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common experimental failures.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not working. What is the most likely point of failure?
The most common issue with this substrate is achieving selective coupling. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] Therefore, reactions should preferentially occur at the 5-position (iodo). If you are observing no reaction or a complex mixture of products, consider the following primary culprits:
-
Catalyst Inhibition: The substrate itself can be the problem. The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4][5] This effectively halts or slows the catalytic cycle.
-
Incorrect Reaction Conditions: Standard Suzuki conditions may not be optimal. The choice of catalyst, ligand, base, and solvent are all critical and highly interdependent, especially for heteroaromatic substrates.[5]
-
Poor Reagent Quality: Degradation of the boronic acid/ester, solvent impurities (especially oxygen), or an inactive catalyst can all lead to reaction failure.
Q2: I'm not seeing any product formation. How can I kickstart the reaction?
When faced with a complete lack of conversion, a systematic approach to re-evaluating your core reaction components is essential.
1. Catalyst and Ligand System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.[3]
-
Switch to Modern Ligands: Employ bulky, electron-rich phosphine ligands which are known to be highly effective for coupling heteroaryl halides.[4] These ligands promote the crucial oxidative addition and reductive elimination steps and can stabilize the catalyst against deactivation.[6]
-
Consider Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed to provide a more active and stable Pd(0) species in solution, which can overcome the inhibition caused by the aminopyridine.[4]
Table 1: Recommended Catalyst Systems for Selective C-I Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Rationale |
| Pd(OAc)₂ | SPhos | 1 - 3 | Highly active, promotes fast oxidative addition.[1] |
| Pd₂(dba)₃ | XPhos | 1 - 3 | Bulky ligand, effective for electron-rich and heteroaromatic halides. |
| PdCl₂(dppf) | (dppf) | 2 - 5 | Robust and versatile, though may require higher temperatures.[1] |
| XPhos Pd G3 | None | 1 - 3 | Air-stable pre-catalyst that reliably generates active Pd(0). |
2. Base and Solvent Selection:
-
Base Strength: A base that is too weak may not efficiently form the nucleophilic borate species required for transmetalation.[7][8] Conversely, a very strong base might cause degradation. For this substrate, moderately strong inorganic bases are often a good starting point.
-
Solubility: The poor solubility of inorganic bases in organic solvents can be a major issue.[7] Ensure vigorous stirring. Using a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can facilitate the interaction of all components.[9]
Q3: My reaction is selective for the iodo position, but the yield is very low. What side reactions could be occurring?
Low yields, despite correct selectivity, often point to competing side reactions that consume your starting materials or intermediates.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a proton from the solvent (especially water), leading to an unwanted arene byproduct.[3][10] This is often exacerbated by strong bases and high temperatures.[7]
-
Dehalogenation: The starting this compound can be reduced, replacing the iodo or bromo group with a hydrogen atom.[3]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.[3]
The diagram below outlines a logical workflow for diagnosing and resolving these common issues.
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Q4: How can I minimize protodeboronation of my boronic acid?
Protodeboronation is a destructive side reaction that directly consumes your coupling partner.[3] To mitigate it:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[4]
-
Use Milder Bases: If your reaction tolerates it, switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7]
-
Anhydrous Conditions: While many Suzuki protocols use water, if protodeboronation is severe, switching to strictly anhydrous conditions with a soluble organic base or a finely powdered, anhydrous inorganic base like K₃PO₄ can help.[4][7]
Q5: I want to perform a second Suzuki coupling on the bromo position. What is the best strategy?
A sequential, one-pot coupling is an efficient strategy. First, perform the selective coupling at the more reactive iodo position under milder conditions.[2] Once LC-MS analysis confirms full conversion of the starting material, you can introduce the second boronic acid and modify the conditions to drive the reaction at the less reactive bromo position, typically by increasing the temperature.[11]
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the 5-Iodo Position
This protocol provides a robust starting point for the selective coupling at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material (typically 4-16 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The Suzuki coupling proceeds via three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Dehalogenation of 4-Bromo-5-iodopyridin-2-amine
Welcome to the technical support center for handling 4-Bromo-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyhalogenated pyridine. The primary challenge addressed here is the prevention of unwanted dehalogenation, a common side reaction that can significantly impact reaction yields and purity. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and selective functionalization of this versatile building block.
Understanding the Challenge: The Reactivity of this compound
The key to successfully using this compound lies in understanding the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1][2] This inherent reactivity difference allows for selective functionalization at the more labile C-I bond at the 4-position under milder conditions. However, achieving this selectivity requires careful optimization to prevent the undesired cleavage of the C-Br bond, a process known as dehalogenation or, more specifically, hydrodebromination when a hydrogen atom replaces the bromine.
Frequently Asked Questions (FAQs)
Q1: Why is my primary reaction product the deiodinated starting material, 4-Bromopyridin-2-amine?
A1: The preferential loss of iodine is expected due to the weaker C-I bond compared to the C-Br bond. This makes the iodo group more susceptible to cleavage, especially under reductive conditions that can be inadvertently generated in the reaction mixture. This side reaction is often a result of a competing hydrodehalogenation pathway that outpaces your desired coupling reaction.
Q2: What is the primary mechanism of dehalogenation in my cross-coupling reaction?
A2: In palladium-catalyzed reactions, dehalogenation is frequently caused by the formation of a palladium-hydride (Pd-H) species.[3][4] This can be generated from various sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[3][5] The Pd-H species can then react with your starting material in a competing catalytic cycle, leading to the replacement of a halogen with a hydrogen atom.
Q3: Can I selectively functionalize the C-Br bond in the presence of the C-I bond?
A3: While the C-I bond is inherently more reactive, achieving selectivity for the C-Br bond is challenging but not impossible. It typically requires specialized ligands that can alter the electronic properties of the palladium catalyst to favor oxidative addition at the C-Br bond. However, the more common and reliable strategy is to first functionalize the C-I position and then target the C-Br bond in a subsequent step under more forcing conditions.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress dehalogenation.
Issue 1: Significant Deiodination Observed During Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of 4-Bromo-5-phenylpyridin-2-amine when using phenylboronic acid.
-
Formation of 4-Bromopyridin-2-amine as a major byproduct.
Root Causes & Solutions:
-
Inappropriate Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species, leading to dehalogenation.[6]
-
High Reaction Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction.
-
Solution: Lower the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[8]
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in modulating the catalyst's activity and selectivity.
-
Solvent Effects: Protic solvents or solvents that can act as a hydride source can contribute to dehalogenation.
Illustrative Data: Effect of Reaction Parameters on Dehalogenation in Suzuki Coupling
| Ligand | Base | Solvent | Dehalogenation Byproduct (%) | Desired Product Yield (%) |
| PPh₃ | NaOtBu | Toluene | High | 20-35 |
| dppf | Cs₂CO₃ | Dioxane | Moderate | 50-65 |
| XPhos | K₃PO₄ | Toluene | Low (<5) | >85 |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Issue 2: Dehalogenation During Sonogashira Coupling
Symptoms:
-
Formation of a mixture of mono- and di-alkynylated products, along with dehalogenated species.
-
Low conversion of the starting material.
Root Causes & Solutions:
-
Copper Co-catalyst Issues: While the classic Sonogashira reaction uses a copper(I) co-catalyst, it can sometimes promote side reactions.
-
Solution: Consider a copper-free Sonogashira protocol. Several modern methods have been developed that proceed efficiently without a copper co-catalyst, which can lead to a cleaner reaction profile.
-
-
Base-Induced Side Reactions: Amine bases like triethylamine or piperidine are standard, but they can also contribute to dehalogenation under certain conditions.
-
Solution: Screen alternative bases. In some cases, a weaker base or a different class of base may be beneficial.
-
-
Reaction Conditions: As with other cross-coupling reactions, temperature and solvent choice are critical.
-
Solution: Optimize the temperature, starting with milder conditions. Ensure the use of anhydrous, degassed solvents.
-
Issue 3: Dehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of the dehalogenated starting material as a significant byproduct.
-
Low yield of the desired aminated product.
Root Causes & Solutions:
-
Ligand and Base Combination: The choice of ligand and base is particularly crucial in Buchwald-Hartwig amination to avoid an unproductive side reaction where the amide undergoes beta-hydride elimination.[10]
-
Solution: Employ specialized biarylphosphine ligands developed for Buchwald-Hartwig reactions, such as RuPhos or XPhos.[11] Pair these with a suitable base, often a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide, but be mindful of the potential for dehalogenation with the latter.[11]
-
-
Reaction Setup: These reactions are often highly sensitive to air and moisture.
-
Solution: Use rigorously anhydrous and deoxygenated conditions. Assembling the reaction in a glovebox is highly recommended.
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a starting point for the selective coupling at the C-4 iodo position of this compound.
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the mixture to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Troubleshooting Workflow
When encountering dehalogenation, a systematic approach to optimization is crucial.
Understanding the Underlying Mechanisms
A deeper understanding of the catalytic cycle can help in making informed decisions to prevent dehalogenation.
The diagram above illustrates how the intermediate Ar-Pd(II)-X can either proceed through the desired transmetalation step or be intercepted by a hydride source to form Ar-Pd(II)-H, which then leads to the dehalogenated product. The key to preventing dehalogenation is to choose conditions that favor the kinetics of the desired pathway (transmetalation and reductive elimination of the product) over the formation and subsequent reaction of the palladium-hydride species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Solubility of 4-Bromo-5-iodopyridin-2-amine for Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Bromo-5-iodopyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated pyridine building block. Its unique structure is highly valuable for constructing complex molecules, particularly through cross-coupling reactions. However, its physicochemical properties often present a significant challenge: poor solubility in common reaction solvents.
This guide provides in-depth, field-proven insights and troubleshooting protocols to overcome this critical experimental hurdle, ensuring your reactions are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs) - Solubility Issues
Q1: My this compound is not dissolving in my reaction solvent. What are the underlying chemical reasons?
A: The solubility behavior of this compound is governed by a combination of competing structural features. The pyridine nitrogen and the 2-amino group introduce polarity and the capacity for hydrogen bonding. Conversely, the large, electron-rich bromine and iodine atoms, along with the aromatic ring, contribute to significant nonpolar character and a crystalline solid-state structure that requires substantial energy to disrupt. This dual nature means it often fails to dissolve well in solvents that are either purely nonpolar or highly polar, making solvent selection a critical parameter.
Q2: What are the best initial solvents to screen for dissolving this compound, especially for cross-coupling reactions?
A: For reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, the solvent must not only dissolve the starting material but also be compatible with the catalyst, base, and reaction temperature. A systematic screening approach is recommended.[1] The principle of "like dissolves like" is a good starting point.[2]
Based on common practice for similar halogenated heterocycles, the following solvent classes are recommended for initial screening:
-
Polar Aprotic Solvents: These are often the most effective due to their ability to engage in various intermolecular interactions.
-
Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Excellent for dissolving a wide range of organic compounds due to their high polarity.[3] They are particularly useful for creating concentrated stock solutions.[4]
-
Acetonitrile (ACN): A less polar option that is compatible with many catalytic cycles.
-
-
Ethereal Solvents: These are widely used in cross-coupling chemistry.[5][6]
-
Aromatic Solvents:
Q3: I've tried a recommended solvent, but solubility is still poor. What are the immediate next steps to try?
A: If your initial solvent choice is insufficient, simple physical interventions can often provide the necessary enhancement without altering the chemical composition of your reaction.
-
Gentle Heating: Increasing the temperature of the mixture can significantly improve the solubility of many organic solids.[1][10] This is often the first and most effective step. However, be cautious of potential degradation if your compound or other reagents are thermally sensitive.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process through cavitation.[1] This is a low-risk, effective technique for stubborn suspensions.
Q4: How do co-solvents work, and how should I choose one?
A: A co-solvent is a small amount of a "good" solvent added to the primary bulk solvent to enhance the solubility of a poorly soluble reactant.[2][11] This technique works by modifying the overall polarity of the solvent system to better match the solute.[2]
The most effective strategy is to use a powerful polar aprotic solvent as the co-solvent.[10]
-
Strategy: First, dissolve the this compound in a minimal amount of DMSO or DMF. Then, add this concentrated solution to your primary reaction solvent (e.g., dioxane or toluene).[4][10] This creates a homogeneous solution that allows the reaction to proceed.
-
Aqueous Co-solvents: For Suzuki-Miyaura reactions, adding water as a co-solvent to dioxane or THF is a standard practice that not only improves solubility but is often beneficial for the catalytic cycle.[7][8]
Q5: Are there any advanced techniques for extremely insoluble substrates?
A: Yes. When conventional solution-phase methods fail, especially with complex, polyaromatic, or highly crystalline substrates, solid-state reaction techniques can be a powerful alternative.
-
High-Temperature Ball Milling: This solvent-free method uses mechanical force to initiate reactions between solid reactants. It has been successfully applied to Suzuki-Miyaura cross-coupling of poorly soluble aryl halides and can overcome severe solubility limitations.[12][13]
Troubleshooting Guides and Experimental Protocols
Data Presentation: Properties and Recommended Solvents
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄BrIN₂ | PubChem |
| Molecular Weight | 298.91 g/mol | PubChem |
| Appearance | White to light yellow solid | ChemicalBook[14] |
| Melting Point | 106-110 °C | ChemicalBook[14] |
Table 2: Recommended Solvents for Initial Solubility Screening
| Solvent | Class | Polarity Index | Typical Use in Cross-Coupling |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Often used, good for solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Excellent co-solvent, high boiling point |
| 1,4-Dioxane | Ethereal | 4.8 | Standard for Suzuki reactions[5][6] |
| Tetrahydrofuran (THF) | Ethereal | 4.0 | Standard for Suzuki reactions[5][6] |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | General purpose polar solvent |
| Toluene | Aromatic | 2.4 | Common nonpolar solvent, often used hot[5] |
| t-Amyl Alcohol | Alcohol | - | "Green" solvent option for Ni-catalyzed coupling[9] |
Logical Workflow for Troubleshooting Solubility
The following decision tree provides a systematic approach to addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for an insoluble reagent.
Experimental Protocols
Objective: To efficiently identify a suitable primary solvent for this compound.
Materials:
-
This compound
-
Small vials (e.g., 1-dram vials) with caps
-
A selection of test solvents (See Table 2)
-
Vortex mixer and/or magnetic stir plate
Procedure:
-
Aliquot: Place a small, consistent amount (e.g., 5-10 mg) of the compound into several labeled vials.
-
Test Solvents: Add a fixed volume (e.g., 0.5 mL) of a single test solvent to each corresponding vial.
-
Agitate: Vigorously vortex or stir each vial for 2-3 minutes at room temperature.
-
Observe & Record: Visually inspect each vial for dissolution. Record your observations as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
Heat (Optional): For vials where the compound is not fully soluble, gently warm the vial (e.g., to 50 °C) and observe any change in solubility.
Objective: To determine the minimum amount of a co-solvent needed to achieve a homogeneous solution.
Caption: Experimental workflow for co-solvent screening.
Procedure:
-
Setup: In a vial, suspend your this compound in the desired volume of your primary reaction solvent (e.g., 10 mg in 1 mL of dioxane).
-
Add Co-Solvent: While stirring or vortexing, add a potent "good" solvent (e.g., DMF or DMSO) dropwise in small, measured increments (e.g., 10-20 µL at a time).[10]
-
Observe: After each addition, allow the mixture to agitate for 1-2 minutes and observe for dissolution.
-
Determine Endpoint: Continue adding the co-solvent until the solution becomes completely clear and homogeneous.
-
Calculate Ratio: Record the total volume of co-solvent required. Calculate the volume-to-volume (v/v) ratio of the co-solvent to the primary solvent. This ratio is your starting point for scaling up the reaction.
-
Run Control Reaction: It is crucial to run a control reaction containing the co-solvent to ensure it does not interfere with your catalyst or overall reaction outcome.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Solid-State Cross-Coupling Overcomes Solubility Issues - ChemistryViews [chemistryviews.org]
- 14. 697300-73-5 CAS MSDS (3-BROMO-5-IODOPYRIDIN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Catalyst Removal from 4-Bromo-5-iodopyridin-2-amine Reactions
Welcome to the technical support center for post-reaction work-up procedures involving 4-Bromo-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and execute the removal of residual catalysts, particularly palladium, from reaction mixtures. Ensuring the complete removal of these metals is critical for the integrity of downstream applications and for meeting the stringent purity requirements for active pharmaceutical ingredients (APIs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in reactions with this compound?
A1: this compound is a versatile substrate frequently used in palladium-catalyzed cross-coupling reactions.[3] Common reactions include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6] Consequently, the catalysts are typically palladium complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), or complexes formed in situ with specialized phosphine ligands.[4][5][7][8]
Q2: Why is it imperative to remove the catalyst after the reaction?
A2: Residual palladium is a major concern in pharmaceutical synthesis for several reasons. Regulatory bodies like the ICH have established strict limits (e.g., 10 ppm for oral consumption) on elemental impurities in drug products due to their potential toxicity.[1] Furthermore, residual metals can interfere with or poison catalysts in subsequent synthetic steps and may compromise the results of biological assays.[2][9]
Q3: What challenges are specific to removing catalysts from aminopyridine compounds?
A3: The primary challenge stems from the aminopyridine structure itself. The nitrogen atoms of the pyridine ring and the exocyclic amine can act as ligands, chelating with the palladium catalyst. This can form soluble palladium complexes that are difficult to remove by simple filtration alone.[10]
Q4: What are the principal methods for palladium catalyst removal?
A4: The main strategies include filtration through an adsorbent like Celite®, treatment with specialized metal scavengers (e.g., silica- or polymer-based), adsorption on activated carbon, and column chromatography.[9][11][12] The choice of method depends on the nature of the palladium species (heterogeneous vs. homogeneous), the scale of the reaction, and the required purity level.[9]
Q5: How do "metal scavengers" function?
A5: Metal scavengers are solid-supported materials, often silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[10][13] When added to the reaction mixture, these scavengers selectively bind to the palladium. Because the scavengers are insoluble, they, along with the captured palladium, can be easily removed by simple filtration.[14][15]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: High Levels of Residual Palladium Detected After Standard Filtration
-
Possible Cause: The palladium catalyst has formed soluble, homogeneous species that pass through standard filter paper. This is common when the catalyst leaches from a solid support or when homogeneous catalysts are used from the start.[16][17] The aminopyridine product itself may be complexing with the palladium, keeping it in solution.[10]
-
Suggested Solutions:
-
Filtration through a Celite® Pad: For finely dispersed or colloidal palladium particles, filtration through a thick (1-2 cm) pad of Celite® can be effective.[18][19] This method physically traps the metal particles. Diluting the reaction mixture with a suitable solvent can reduce viscosity and improve filtration efficiency.[19]
-
Employ a High-Affinity Scavenger: This is the most robust solution for soluble palladium. Thiol-functionalized silica or resins based on trimercaptotriazine (TMT) are highly effective at binding a wide range of palladium species.[10][14]
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon (typically 5-10 wt% relative to the product) can effectively adsorb the palladium.[9][10] However, this method can sometimes lead to product loss due to non-specific adsorption.[1][2]
-
Issue 2: Significant Product Loss During the Catalyst Removal Process
-
Possible Cause: Your product is being adsorbed onto the solid support used for catalyst removal, such as the scavenger resin or activated carbon.[13]
-
Suggested Solutions:
-
Thorough Washing of the Filter Cake: After filtering off the scavenger or adsorbent, wash the filter cake extensively with fresh solvent to recover any adsorbed product.[9][13][19] Combine the washings with the initial filtrate.
-
Optimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.[13] This can be determined by running small-scale optimization experiments.
-
Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others.[19] If product loss is high, consider testing an alternative scavenger with a different functional group or support material.
-
Issue 3: Inconsistent Catalyst Removal from Batch to Batch
-
Possible Cause: Variability in the final state of the palladium catalyst. Minor changes in reaction conditions (temperature, time, reagent purity) can alter the palladium speciation (e.g., Pd(0) vs. Pd(II), formation of nanoparticles), affecting the efficiency of a given removal method.[13] Impurities in starting materials, such as sulfur, can also act as catalyst poisons and affect the work-up.[20]
-
Suggested Solutions:
-
Standardize the Reaction Work-up: Ensure a consistent procedure is followed for quenching and initial work-up before the palladium removal step.[10][13]
-
Consider a Pre-treatment Step: In some cases, a mild oxidation (e.g., with air) or reduction step can convert various palladium species into a single form that is more easily captured by a specific scavenger.[13]
-
Use a Broad-Spectrum Scavenger: Scavengers based on dimercaptotriazine (DMT) or TMT are known to be effective against a wider range of palladium species, which can lead to more consistent results.[13][14]
-
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Target Palladium Species | Advantages | Disadvantages | Typical Final Pd Level |
| Celite® Filtration | Heterogeneous, Precipitated Pd(0) | Simple, low cost, fast.[18][21] | Ineffective for soluble palladium.[18] | Variable, >50 ppm |
| Activated Carbon | Broad Range | Low cost, effective for many species.[22][23] | Can cause product loss, pyrophoric risk.[1][9] | <50 ppm[19] |
| Silica-Thiol Scavengers | Pd(0), Pd(II) | High efficiency and selectivity.[1] | Higher cost than carbon.[1] | <10 ppm[19] |
| TMT-Based Scavengers | Broad Range (Pd(0), Pd(II)) | Very high efficiency, robust.[14] | Higher cost. | <10 ppm[14] |
Final Pd levels are typical and can vary significantly based on specific reaction conditions.
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
-
Pad Preparation: Place a piece of appropriately sized filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite®. Gently compact the Celite® to form a level bed.
-
Pre-Wetting: Pre-wet the Celite® pad with the primary solvent used in your reaction mixture until it is fully saturated. This prevents the bed from cracking during filtration.[19]
-
Reaction Dilution: Dilute the crude reaction mixture with a suitable solvent to lower its viscosity, which facilitates a smooth filtration.[19]
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite® pad. Apply a gentle vacuum to draw the solution through the filter.
-
Washing: Once the entire mixture has passed through, wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.[19]
-
Collection: The collected filtrate contains the product, now cleared of heterogeneous palladium.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of your palladium catalyst and the solvent system. Thiol- or TMT-functionalized scavengers are excellent starting points.[19]
-
Addition: To the post-reaction mixture (it can be crude or after initial work-up), add the recommended amount of scavenger. This is often specified by the manufacturer as mass equivalents (e.g., 5-10 wt eq.) relative to the catalyst.[10][14]
-
Stirring: Stir the resulting suspension at room temperature or with gentle heating (e.g., 40-60 °C) for the recommended time, which can range from 1 to 24 hours.[9][13]
-
Filtration: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a small plug of Celite® is usually sufficient.[19]
-
Washing: Thoroughly wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine this wash with the initial filtrate.[13]
-
Analysis: Concentrate the combined filtrates. The final palladium content should be analyzed by a sensitive technique such as ICP-MS to confirm it meets the required specifications.[10]
Visualization
Caption: Decision workflow for selecting a catalyst removal method.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine () for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Di-2-pyridylmethylamine-based palladium complexes as new catalysts for Heck, Suzuki, and Sonogashira reactions in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 23. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-5-iodopyridin-2-amine
This guide provides an in-depth analysis of the mass spectrometric behavior of 4-Bromo-5-iodopyridin-2-amine, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding its fragmentation pattern is crucial for unambiguous identification and structural elucidation. We will compare its fragmentation across different ionization techniques, provide detailed experimental protocols, and contrast its behavior with related structures to offer a comprehensive analytical overview for researchers and drug development professionals.
Introduction: The Analytical Challenge
This compound (C₅H₄BrIN₂) is a di-halogenated aminopyridine. Its structure presents a unique analytical challenge due to the presence of two different heavy halogens (Bromine and Iodine) and a basic amino group on a pyridine core. Mass spectrometry is the definitive technique for confirming the molecular weight and providing structural insights through controlled fragmentation. The choice of ionization method—hard ionization like Electron Ionization (EI) versus soft ionization like Electrospray Ionization (ESI)—dramatically alters the resulting mass spectrum and the information that can be gleaned.
The monoisotopic mass of this compound is 297.8603 Da (for ⁷⁹Br and ¹²⁷I). A key feature in its mass spectrum will be the isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1), which will produce a characteristic M+2 peak for all bromine-containing fragments.[1]
Electron Ionization (EI) vs. Electrospray Ionization (ESI): A Comparative Overview
The fragmentation of a molecule is fundamentally dictated by the ionization technique employed.
-
Electron Ionization (EI) is a high-energy, "hard" ionization technique typically used in Gas Chromatography-Mass Spectrometry (GC-MS).[2] It involves bombarding the analyte with 70 eV electrons, causing the ejection of an electron to form a radical cation (M⁺•).[3] This high energy input leads to extensive and often complex fragmentation, providing a detailed structural fingerprint.[2] For halogenated aromatic compounds, EI spectra typically show a strong molecular ion peak and characteristic losses of the halogen atoms.[1][4]
-
Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for Liquid Chromatography-Mass Spectrometry (LC-MS).[5] It generates ions from a liquid solution by creating a fine, charged aerosol.[6] ESI is much gentler than EI and typically produces a protonated molecule [M+H]⁺ with minimal fragmentation.[5] Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.
For this compound, the basic amino group makes it an excellent candidate for positive-ion ESI, where it will readily accept a proton.[7]
Predicted Fragmentation Pathways & Comparative Analysis
The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, making the loss of iodine the most favorable initial fragmentation step in high-energy techniques like EI-MS.
Under EI conditions, the molecule will form a molecular radical cation, M⁺• at m/z 298/300 . The subsequent fragmentation cascade is predictable:
-
Primary Fragmentation: Loss of Iodine. The weakest bond, C-I, cleaves homolytically to lose an iodine radical (•I, 127 Da). This is the most favorable primary fragmentation and will result in a prominent fragment ion.
-
[M - I]⁺ at m/z 171/173 . This fragment, the 4-bromo-2-aminopyridinium cation, will be a major peak in the spectrum.
-
-
Secondary Fragmentation: Loss of Bromine. A less favorable initial fragmentation is the loss of a bromine radical (•Br, 79/81 Da) from the molecular ion.
-
[M - Br]⁺ at m/z 219 . This peak will be present but likely of lower intensity than the [M - I]⁺ fragment.
-
-
Ring Cleavage. Aromatic rings, especially pyridines, can fragment through the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da).[8] This can occur from the halogen-loss fragments.
-
[M - I - HCN]⁺ at m/z 144/146 .
-
[M - Br - HCN]⁺ at m/z 192 .
-
The predicted EI fragmentation pathway is visualized below.
Caption: Predicted EI-MS fragmentation pathway for this compound.
In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 299/301 . This ion is then selected for MS/MS analysis. The fragmentation of this even-electron species will favor the loss of neutral molecules:
-
Loss of Ammonia (NH₃): Protonation often occurs at the most basic site, the amino group or a ring nitrogen. Fragmentation can then lead to the loss of ammonia (17 Da).
-
[M+H - NH₃]⁺ at m/z 282/284 .
-
-
Loss of Hydrogen Halides: The loss of neutral hydrogen iodide (HI, 128 Da) or hydrogen bromide (HBr, 80/82 Da) is also a possible pathway.
-
[M+H - HI]⁺ at m/z 171/173 .
-
[M+H - HBr]⁺ at m/z 219 .
-
The following table summarizes the key predicted ions for this compound and compares them to a simpler analogue, 2-amino-5-bromopyridine, to illustrate the influence of the iodo-substituent.
| Ion Description | This compound Predicted m/z | 2-Amino-5-bromopyridine Observed m/z | Ionization |
| Molecular Ion (M⁺•) | 298 / 300 | 173 / 175 | EI |
| Protonated Molecule ([M+H]⁺) | 299 / 301 | 174 / 176 | ESI |
| Loss of Halogen ([M-X]⁺) | 171 / 173 (Loss of I) | 94 (Loss of Br) | EI |
| Loss of HCN | 144 / 146 ([M-I-HCN]⁺) | 67 ([M-Br-HCN]⁺) | EI |
Data for 2-amino-5-bromopyridine is based on typical fragmentation patterns for such compounds.
Experimental Protocols
Reproducible data acquisition requires carefully defined experimental conditions. Below are standard protocols for GC-EI-MS and LC-ESI-MS/MS analysis.
This method is ideal for analyzing the pure, thermally stable compound to obtain a detailed fragmentation fingerprint.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, set to 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
Caption: General experimental workflow for GC-EI-MS analysis.
This method is suited for analyzing the compound from complex matrices (e.g., reaction mixtures) and provides clear molecular weight confirmation.
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of 50:50 Acetonitrile:Water with 0.1% formic acid. Dilute further as needed to a final concentration of 1-10 µg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion.
-
MS2 (Product Ion Scan): Select the precursor ion at m/z 299 and fragment using a suitable collision energy (e.g., 20-40 eV) to generate a product ion spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly dependent on the ionization method used. EI-MS provides a rich, fingerprint-like spectrum characterized by the preferential loss of the iodine atom, followed by bromine loss and ring cleavage. This makes it a powerful tool for definitive structural confirmation. In contrast, ESI-MS is a gentler technique that readily produces a protonated molecular ion, ideal for molecular weight confirmation and for serving as a precursor for MS/MS analysis, which in turn reveals fragmentation through neutral losses. The choice between these techniques should be guided by the analytical goal, whether it is detailed structural elucidation of a pure standard or quantification and identification within a complex mixture.
References
- 1. scribd.com [scribd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized 4-Bromo-5-iodopyridin-2-amine: HPLC vs. Alternative Methods
In the landscape of pharmaceutical development, the meticulous characterization of chemical intermediates is a non-negotiable cornerstone of regulatory compliance and drug safety. The compound 4-Bromo-5-iodopyridin-2-amine serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, its purity profile directly influences the efficacy, safety, and stability of the final drug product. The presence of even trace-level impurities, such as starting materials, by-products, or degradation products, can have significant consequences.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the principal method for purity analysis against other viable analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows. All methodologies are presented in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which are pivotal for regulatory submissions.[1][2][3]
The Analyte: Understanding this compound and Its Potential Impurities
The synthesis of this compound typically involves multi-step reactions, often starting from simpler pyridine precursors. A common synthetic strategy might involve the bromination and subsequent iodination of 2-aminopyridine. For instance, the reaction of an aminopyridine with N-iodosuccinimide (NIS) is a known method for iodination.[4][5]
Given these synthetic pathways, potential impurities could include:
-
Starting Materials: Unreacted 2-aminopyridine or 2-amino-4-bromopyridine.
-
Isomeric By-products: Incorrectly substituted halogenated pyridines.
-
Over-reacted Species: Di-iodinated or other poly-halogenated products.
-
Residual Solvents: Organic solvents used during synthesis and purification.[6]
A robust analytical method must be specific enough to separate the main compound from all these potential impurities.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and powerful technique for the purity analysis of non-volatile and thermally stable pharmaceutical intermediates like this compound.[7][8] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for quality control (QC) environments.[2][9]
Causality-Driven HPLC Method Development
The development of a successful HPLC method is not arbitrary; it is a systematic process where each parameter is chosen for a specific scientific reason.
-
Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and the logical starting point. The non-polar stationary phase effectively retains the moderately polar this compound through hydrophobic interactions, allowing for separation from both more polar and less polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is optimal.[9] Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff. A gradient is crucial for purity analysis as it ensures that both highly polar (early-eluting) and highly non-polar (late-eluting) impurities are resolved and eluted from the column within a reasonable timeframe.
-
Mobile Phase Modifier: The inclusion of a modifier like 0.1% formic acid or phosphoric acid in the aqueous phase is critical. This compound contains a basic amino group, which can interact with residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing). The acidic modifier protonates the silanols, minimizing these secondary interactions and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.
-
Detection Wavelength: A Diode-Array Detector (DAD) or a variable wavelength UV detector is ideal.[6] An initial scan of the analyte across the UV spectrum (e.g., 200-400 nm) will reveal its maximum absorbance (λmax). While λmax provides the highest sensitivity for the main peak, a lower wavelength, such as 220 nm or 254 nm, is often chosen for purity analysis to ensure the detection of impurities that may have different chromophores and thus different λmax values.
Experimental Protocol: HPLC Purity of this compound
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.[10][11]
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and DAD/UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (for system suitability): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
System Suitability Testing (SST):
-
Inject the Standard Solution five times consecutively.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.[8]
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates (column efficiency) should be ≥ 2000.
-
-
-
Analysis and Calculation:
-
Once the SST criteria are met, inject the sample solution.
-
Calculate the % Purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Determination of this compound.
Comparative Analysis: Alternative Analytical Techniques
While HPLC is the primary choice, a comprehensive characterization often benefits from orthogonal methods—techniques that separate or detect based on different chemical principles. This approach provides a more complete purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying volatile and semi-volatile compounds, making it the ideal method for analyzing residual solvents.[7][12] However, for a compound like this compound, which has a relatively high molecular weight and polarity, its volatility is low. It may not be amenable to GC analysis without derivatization to increase its volatility and thermal stability, a step that adds complexity and potential for error.[8]
-
Key Application: Primarily for identifying and quantifying residual solvents from the synthesis process as per ICH Q3C guidelines.[6]
-
Protocol Snapshot (Headspace GC for Residual Solvents):
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO).
-
Seal the vial and incubate at a set temperature (e.g., 80 °C) to allow solvents to partition into the headspace.
-
Inject an aliquot of the headspace gas into the GC-MS.
-
Identify solvents by their retention time and mass spectrum.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is unparalleled for structural elucidation. While not a high-throughput technique for purity determination, it provides invaluable qualitative and quantitative information.
-
Key Application:
-
Structural Confirmation: Unambiguously confirms the identity of the synthesized compound and can be used to identify the structure of unknown major impurities.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known concentration, ¹H NMR can be used to determine the absolute purity (assay) of the material, which is distinct from the relative purity provided by HPLC area normalization.
-
-
Protocol Snapshot (¹H NMR):
-
Accurately weigh the sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Add a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay).
-
Calculate purity by comparing the integral of a known analyte proton signal to the integral of the internal standard's signal.
-
Comparative Data Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7] | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Primary Use Case | Quantitative purity and impurity profiling of the main component.[2] | Residual solvent analysis ; volatile impurity identification.[12] | Structural elucidation and absolute purity (assay) via qNMR. |
| Selectivity | High; separates based on polarity and hydrophobic interactions. | High; separates based on volatility and boiling point. | High; distinguishes structurally distinct molecules and isomers. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level), especially with MS detection. | Lower compared to chromatographic methods. |
| Quantitation | Excellent precision and accuracy for relative purity (area %). | Excellent for volatile analytes. | Excellent for absolute purity (assay) with an internal standard. |
| Throughput | High; suitable for routine QC. | Moderate; headspace analysis can be automated. | Low; not suitable for high-throughput screening. |
| Limitations | May not detect non-UV active or co-eluting impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Less sensitive to trace impurities; complex spectra can be difficult to interpret. |
Decision-Making Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion and Recommendations
For the routine purity assessment of synthesized this compound, Reversed-Phase HPLC stands as the unequivocal method of choice . Its high resolution, robustness, and quantitative accuracy make it perfectly suited for quality control in a regulated drug development environment. The detailed HPLC protocol provided in this guide serves as a validated, reliable starting point for implementation.
However, a comprehensive analytical characterization should not rely on a single technique. A multi-faceted approach is paramount for ensuring the highest standards of scientific integrity and drug safety:
-
HPLC should be used for routine purity determination and stability testing.
-
Headspace GC-MS is essential for quantifying residual solvents to meet regulatory limits.
-
¹H NMR should be employed to confirm the structural identity of the synthesized batch and can be used as an orthogonal method for determining absolute purity (assay).
By integrating these techniques, researchers and drug development professionals can build a complete and defensible analytical data package, ensuring the quality of their intermediates and the ultimate success of their therapeutic programs.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijssst.info [ijssst.info]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to the Regioselective Functionalization of 4-Bromo-5-iodopyridin-2-amine and its Isomers
Introduction
In the realm of medicinal chemistry and materials science, polysubstituted pyridines represent a class of privileged scaffolds. The precise control over the introduction of substituents onto the pyridine core is paramount for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of material properties. Dihalogenated pyridines, particularly those bearing both bromine and iodine, serve as exceptionally versatile building blocks, offering orthogonal reactivity that enables sequential, site-selective functionalization.
This guide provides a comprehensive comparison of the reactivity of 4-Bromo-5-iodopyridin-2-amine and its key isomers in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By examining the interplay of electronic and steric effects conferred by the amino, bromo, and iodo substituents at various positions, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for substrate selection and reaction design. The analysis is grounded in fundamental principles of organic chemistry and supported by available experimental data from the literature.
The Isomers in Focus
The constitutional isomers of bromo-iodopyridin-2-amine present a fascinating case study in regiochemical control. The relative positions of the electron-donating amino group and the two different halogen atoms create distinct electronic and steric environments at each reaction site. For this guide, we will focus on the following key isomers:
-
Isomer A: this compound
-
Isomer B: 3-Bromo-5-iodopyridin-2-amine
-
Isomer C: 5-Bromo-3-iodopyridin-2-amine
-
Isomer D: 3-Amino-5-bromo-2-iodopyridine
Fundamental Principles of Reactivity
The regioselectivity in palladium-catalyzed cross-coupling reactions of these dihaloaminopyridines is governed by a confluence of factors:
-
Carbon-Halogen Bond Strength: The C-I bond is significantly weaker than the C-Br bond. This lower bond dissociation energy facilitates the oxidative addition of the palladium(0) catalyst, making the iodo-substituted position inherently more reactive.[1][2] The general order of reactivity is I > Br > Cl.[3]
-
Positional Electronics of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, rendering the α-positions (C2 and C6) and the γ-position (C4) more electrophilic and thus more susceptible to oxidative addition compared to the β-positions (C3 and C5).[4]
-
Electronic Effects of Substituents:
-
Amino Group (-NH₂): A strong electron-donating group through resonance (+M effect), which increases electron density on the ring, particularly at the ortho and para positions. This can enhance the rate of oxidative addition.[5][6]
-
Halogens (Br, I): While electron-withdrawing inductively (-I effect), they are also capable of electron donation through resonance (+M effect) via their lone pairs. The inductive effect generally dominates, deactivating the ring compared to benzene, but the resonance effect can still influence regioselectivity.[7][8]
-
-
Steric Hindrance: The steric environment around the carbon-halogen bond can significantly influence the approach of the bulky palladium catalyst. Less sterically encumbered positions are generally favored.
Comparative Reactivity Analysis
While direct, side-by-side experimental comparisons of all isomers under identical conditions are scarce in the literature, we can construct a robust predictive model based on the aforementioned principles and data from closely related systems. The primary differentiator for initial reactivity will be the C-I bond, which will undergo coupling preferentially in all cases. The subsequent reactivity of the remaining C-Br bond will then be influenced by the newly introduced substituent and the overall electronic landscape of the monosubstituted intermediate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. For dihaloaminopyridines, high regioselectivity for the C-I bond is expected.
| Isomer | Coupling Partner | Catalyst System | Product (Selective at C-I) | Expected Yield (%) | Regioselectivity |
| A: this compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 4-Bromo-5-phenylpyridin-2-amine | ~85-95 | High (C5-I) |
| B: 3-Bromo-5-iodopyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 3-Bromo-5-phenylpyridin-2-amine | ~80-90 | High (C5-I) |
| C: 5-Bromo-3-iodopyridin-2-amine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 5-Bromo-3-phenylpyridin-2-amine | ~85-95 | High (C3-I) |
| D: 3-Amino-5-bromo-2-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 3-Amino-5-bromo-2-phenylpyridine | ~90-98 | High (C2-I) |
Yields are estimated based on data for analogous halopyridines. Direct comparative data is limited.
Causality of Reactivity:
-
Isomer D (3-Amino-5-bromo-2-iodopyridine): The C2-I bond is expected to be the most reactive. The iodine is at an α-position to the pyridine nitrogen, which is inherently activated. This is further enhanced by the para relationship with the electron-donating amino group at C3, which stabilizes the transition state of the oxidative addition.
-
Isomers A and C: The C-I bonds at C5 and C3 are at β-positions. However, the ortho and para amino group in Isomer C (at C2) provides strong activation for the C3-I bond. In Isomer A, the amino group is meta to the C5-I bond, providing less electronic activation.
-
Isomer B: Similar to Isomer A, the amino group at C2 is meta to the C5-I bond, leading to a moderate level of activation.
Buchwald-Hartwig Amination
This reaction is pivotal for the synthesis of C-N bonds, allowing for the introduction of a diverse range of amino functionalities.
| Isomer | Coupling Partner | Catalyst System | Product (Selective at C-I) | Expected Yield (%) | Regioselectivity |
| A: this compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 4-Bromo-N⁵-morpholinopyridin-2,5-diamine | ~80-90 | High (C5-I) |
| B: 3-Bromo-5-iodopyridin-2-amine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 3-Bromo-N⁵-morpholinopyridin-2,5-diamine | ~75-85 | High (C5-I) |
| C: 5-Bromo-3-iodopyridin-2-amine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 5-Bromo-N³-morpholinopyridin-2,3-diamine | ~85-95 | High (C3-I) |
| D: 3-Amino-5-bromo-2-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | N²-morpholino-5-bromo-pyridin-2,3-diamine | ~90-98 | High (C2-I) |
Yields are estimated based on data for analogous halopyridines.[1][2] Direct comparative data is limited.
Causality of Reactivity: The same principles of electronic activation that apply to the Suzuki-Miyaura coupling are also operative here. The use of bulky, electron-rich phosphine ligands like Xantphos is often crucial for achieving high yields in the amination of heteroaryl halides.[9]
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable precursors for further transformations.
| Isomer | Coupling Partner | Catalyst System | Product (Selective at C-I) | Expected Yield (%) | Regioselectivity |
| A: this compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60 °C | 4-Bromo-5-(phenylethynyl)pyridin-2-amine | ~85-95 | High (C5-I) |
| B: 3-Bromo-5-iodopyridin-2-amine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60 °C | 3-Bromo-5-(phenylethynyl)pyridin-2-amine | ~80-90 | High (C5-I) |
| C: 5-Bromo-3-iodopyridin-2-amine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60 °C | 5-Bromo-3-(phenylethynyl)pyridin-2-amine | ~85-95 | High (C3-I) |
| D: 3-Amino-5-bromo-2-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 60 °C | 3-Amino-5-bromo-2-(phenylethynyl)pyridine | ~90-98 | High (C2-I) |
Yields are estimated based on data for analogous halopyridines. Direct comparative data is limited.
Causality of Reactivity: The Sonogashira reaction is highly reliable for the selective coupling of iodoarenes in the presence of bromoarenes. The reactivity trends among the isomers are expected to mirror those observed in the Suzuki-Miyaura and Buchwald-Hartwig reactions, with the C2-I bond of Isomer D being the most susceptible to coupling.
Experimental Protocols
The following are generalized, representative procedures for the palladium-catalyzed cross-coupling reactions discussed. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
To a solution of the bromo-iodopyridin-2-amine isomer (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), add K₂CO₃ (2.0 mmol).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C under an argon atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromo-iodopyridin-2-amine isomer (1.0 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][11]
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the bromo-iodopyridin-2-amine isomer (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous, degassed DMF and triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12][13]
Visualizations
Reaction Pathway Diagram
Caption: General workflow for the regioselective functionalization of bromo-iodo-aminopyridine isomers.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The family of bromo-iodopyridin-2-amine isomers provides a powerful platform for the synthesis of complex, polysubstituted pyridines. The predictable and high regioselectivity for palladium-catalyzed cross-coupling reactions at the more labile carbon-iodine bond allows for a modular approach to molecular design. The reactivity at this position is further modulated by the electronic interplay between the pyridine nitrogen and the amino substituent. Isomers where the reacting C-I bond is at the activated C2 position and further influenced by a favorable resonance effect from the amino group (as in 3-amino-5-bromo-2-iodopyridine) are predicted to be the most reactive. This guide provides a foundational understanding and practical protocols to aid chemists in leveraging the nuanced reactivity of these valuable synthetic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. proprogressio.hu [proprogressio.hu]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromo-5-iodopyridin-2-amine: An Evaluation of Alternative Iodinating Reagents
Introduction: 4-Bromo-5-iodopyridin-2-amine is a highly functionalized heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique substitution pattern, featuring vicinal bromine and iodine atoms alongside an amino group, offers multiple points for diversification through cross-coupling reactions and other transformations. The efficient and selective introduction of the iodine atom onto the 2-amino-4-bromopyridine scaffold is a critical step in its synthesis. This guide provides an in-depth technical comparison of three distinct iodinating reagents for this transformation: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and an in-situ generated iodine system using Potassium Iodide (KI) and Potassium Iodate (KIO₃). This document aims to equip researchers with the necessary data and insights to select the most appropriate reagent based on factors such as yield, reaction conditions, safety, cost, and environmental impact.
The Synthetic Challenge: Regioselective Iodination of 2-Amino-4-bromopyridine
The synthesis of this compound commences with the commercially available or synthetically accessible 2-amino-4-bromopyridine. The core of the synthetic problem lies in the regioselective electrophilic iodination at the C5 position. The 2-aminopyridine ring is activated towards electrophilic substitution, with the amino group directing ortho and para. In this case, the C3 and C5 positions are activated. The presence of the bromine atom at C4 may exert some steric hindrance and electronic effects, influencing the regioselectivity of the incoming electrophile.
Start [label="2-Amino-4-bromopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Iodinating Reagent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Product [label="Electrophilic\nAromatic\nSubstitution"]; Reagent -> Product;
{rank=same; Start; Reagent;} }
Figure 1: General synthetic scheme for the iodination of 2-amino-4-bromopyridine.This guide will now delve into a comparative analysis of the performance of three key iodinating systems for this specific transformation.
Reagent Comparison: A Head-to-Head Analysis
The choice of an iodinating agent is a critical decision in the synthesis of this compound, with each option presenting a unique set of advantages and disadvantages.
N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a versatile and widely used electrophilic iodinating agent, appreciated for its mildness and ease of handling.[1][2]
Proposed Reaction Mechanism: The iodination with NIS proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst, such as acetic acid, the succinimide nitrogen is protonated, enhancing the electrophilicity of the iodine atom. The electron-rich pyridine ring of 2-amino-4-bromopyridine then attacks the electrophilic iodine, forming a sigma complex. Subsequent deprotonation restores aromaticity, yielding the desired product.
Substrate [label="2-Amino-4-bromopyridine"]; NIS [label="N-Iodosuccinimide (NIS)"]; Acid [label="H+ (from Acetic Acid)"]; Activated_NIS [label="Activated NIS"]; Sigma_Complex [label="Sigma Complex\n(intermediate)"]; Product [label="this compound"]; Succinimide [label="Succinimide"];
NIS -> Activated_NIS [label="Protonation"]; Acid -> Activated_NIS; Substrate -> Sigma_Complex [label="Electrophilic Attack"]; Activated_NIS -> Sigma_Complex; Sigma_Complex -> Product [label="Deprotonation"]; Sigma_Complex -> Succinimide; }
Figure 2: Proposed mechanism for the iodination of 2-amino-4-bromopyridine with NIS.Experimental Protocol (Proposed): To a solution of 2-amino-4-bromopyridine (1.0 eq.) in glacial acetic acid, add N-Iodosuccinimide (1.05 eq.) portion-wise at room temperature. Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Iodine Monochloride (ICl)
Iodine monochloride is a highly reactive and cost-effective iodinating agent.[3][4][5] However, its handling requires more stringent safety precautions due to its corrosive nature.[3][4][5]
Proposed Reaction Mechanism: ICl is a polarized interhalogen compound (Iδ+-Clδ-), making the iodine atom highly electrophilic. The reaction with 2-amino-4-bromopyridine likely proceeds through a direct electrophilic attack of the iodine on the electron-rich C5 position of the pyridine ring, forming a sigma complex. The chloride ion or another weak base in the reaction medium then abstracts a proton to restore aromaticity.
Substrate [label="2-Amino-4-bromopyridine"]; ICl [label="Iodine Monochloride (ICl)"]; Sigma_Complex [label="Sigma Complex\n(intermediate)"]; Product [label="this compound"]; HCl [label="HCl"];
Substrate -> Sigma_Complex [label="Electrophilic Attack"]; ICl -> Sigma_Complex; Sigma_Complex -> Product [label="Deprotonation"]; Sigma_Complex -> HCl; }
Figure 3: Proposed mechanism for the iodination of 2-amino-4-bromopyridine with ICl.Experimental Protocol (Proposed): Dissolve 2-amino-4-bromopyridine (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid. Cool the solution to 0 °C in an ice bath. Slowly add a solution of Iodine Monochloride (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of sodium thiosulfate. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potassium Iodide (KI) and Potassium Iodate (KIO₃)
This reagent system generates iodine in situ, offering a convenient and cost-effective alternative to handling elemental iodine or more reactive iodinating agents.[6][7][8][9][10]
Reaction Chemistry: In an acidic medium, typically sulfuric acid, potassium iodate oxidizes potassium iodide to generate molecular iodine (I₂), which is the active iodinating species.[11] The reaction is driven to completion by the consumption of iodine in the subsequent electrophilic substitution reaction.
5 KI + KIO₃ + 3 H₂SO₄ → 3 I₂ + 3 K₂SO₄ + 3 H₂O
Experimental Protocol: To a solution of 2-amino-4-bromopyridine (1.0 eq.) in 2M sulfuric acid, add potassium iodate (0.5 eq.) portion-wise with stirring. Heat the mixture to 100 °C. Slowly add a solution of potassium iodide (0.6 eq.) in water dropwise over 30 minutes. Continue to stir the reaction mixture at 100 °C for 1.5 hours. Cool the reaction to room temperature and adjust the pH to ~8 with aqueous ammonia or sodium hydroxide solution, which will cause the product to precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to afford the pure product.
Performance Data and Comparison
The following table summarizes the key performance indicators for each of the three iodinating reagents based on literature data for analogous reactions and the proposed protocols.
| Feature | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) | KI / KIO₃ |
| Typical Yield | 55-70% (estimated) | 60-80% (estimated) | 74-95% |
| Reaction Temp. | Room Temperature | 0 °C to Room Temperature | 100 °C |
| Reaction Time | 3-5 hours | 3-6 hours | 2 hours |
| Reagent Handling | Solid, relatively stable, easy to handle[1][2][12] | Liquid or low-melting solid, corrosive, moisture-sensitive[3][4][5][13][14] | Solids, stable, easy to handle[6][8][9][10] |
| Safety Concerns | Irritant, harmful if swallowed[1][2][12] | Highly corrosive, causes severe burns, toxic fumes with water[3][4][5][13][14] | Oxidizer (KIO₃), handle with care[6][8][9][10] |
| Byproducts/Waste | Succinimide (water-soluble)[1] | HCl, unreacted ICl (requires quenching)[5] | Potassium sulfate, excess iodine (requires quenching) |
| Cost | Moderate | Low | Low |
Discussion and Recommendations
KI / KIO₃ System: The High-Yielding Workhorse Based on the available data for the synthesis of the isomeric 2-amino-5-bromo-3-iodopyridine, the in-situ generation of iodine using KI and KIO₃ in sulfuric acid appears to be the most efficient method, offering excellent yields of up to 95%. The reagents are inexpensive and relatively safe to handle as solids. The main drawback is the requirement for elevated temperatures (100 °C), which may not be suitable for substrates with thermally sensitive functional groups. The workup is also straightforward, involving a simple pH adjustment to precipitate the product.
N-Iodosuccinimide (NIS): The Mild and Selective Option NIS provides a milder alternative, allowing the reaction to be performed at room temperature. This is a significant advantage when dealing with sensitive substrates. While the estimated yield is lower than the KI/KIO₃ method, it is still respectable. The byproduct, succinimide, is water-soluble, which can simplify purification. The main considerations for NIS are its higher cost compared to the other two options and its nature as an irritant.
Iodine Monochloride (ICl): The Potent and Economical Choice Iodine Monochloride is a powerful and economical iodinating agent. It is expected to provide good yields under relatively mild conditions (0 °C to room temperature). However, its high reactivity is coupled with significant handling challenges. It is corrosive, moisture-sensitive, and reacts with water to produce toxic fumes. Therefore, its use requires a well-ventilated fume hood and appropriate personal protective equipment. The workup requires a quenching step to neutralize the unreacted ICl and the HCl byproduct.
Conclusion
For the synthesis of this compound, the choice of iodinating reagent should be guided by the specific priorities of the researcher.
-
For high yield and cost-effectiveness on a larger scale, the KI/KIO₃ system is the recommended choice, provided the substrate is thermally stable.
-
For mild reaction conditions and ease of handling , particularly with sensitive substrates or on a smaller scale, N-Iodosuccinimide is an excellent option, despite its higher cost.
-
Iodine Monochloride represents a potent and economical alternative, but its use should be reserved for laboratories equipped to handle its corrosive and reactive nature safely.
By carefully considering these factors, researchers, scientists, and drug development professionals can make an informed decision to optimize the synthesis of this valuable chemical intermediate.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. samratpharmachem.com [samratpharmachem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. redox.com [redox.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. shop-usa.enartis.com [shop-usa.enartis.com]
- 9. brandonu.ca [brandonu.ca]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. leap.epa.ie [leap.epa.ie]
- 13. nj.gov [nj.gov]
- 14. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to Palladium Catalysts for the Selective Cross-Coupling of 4-Bromo-5-iodopyridin-2-amine
Introduction: The Strategic Value of Dihalogenated Pyridines
In the landscape of modern drug discovery and materials science, substituted pyridine scaffolds are of paramount importance.[1] 4-Bromo-5-iodopyridin-2-amine represents a particularly valuable and versatile building block. Its structure, featuring two different halogen atoms at electronically distinct positions, presents a unique opportunity for sequential and site-selective functionalization. This guide provides a comparative analysis of common palladium catalyst systems for the cross-coupling of this substrate, offering researchers the data and protocols needed to make informed decisions for their synthetic campaigns.
The core principle enabling the selective functionalization of this compound is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.[2][3] The reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[4][5][6] The carbon-iodine bond is weaker and thus undergoes oxidative addition much more readily than the more robust carbon-bromine bond.[2][5][7] This inherent electronic difference allows for exquisite chemoselectivity, enabling the targeted modification of the C5-iodo position while leaving the C4-bromo position intact for subsequent transformations.
Comparative Analysis of Palladium Catalysts
The success of a cross-coupling reaction hinges on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. While the intrinsic reactivity of the C-I bond dictates the site of reaction, the efficiency, yield, and substrate scope are profoundly influenced by the catalyst complex. We will compare catalyst performance across three of the most synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the commercial availability of a vast array of boronic acid coupling partners.[3][8][9] For this compound, the primary goal is the selective arylation at the C5 position.
Catalyst Performance Comparison:
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (C5-Arylation) | Key Insights |
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O, DMF | 80-100 | Good to Excellent | The "workhorse" catalyst; reliable for electron-rich and simple arylboronic acids. Can require higher catalyst loading (2-5 mol%).[10][11] |
| PdCl₂(dppf) | dppf | K₂CO₃ or K₃PO₄ | DMF, Toluene | 90-110 | Excellent | Offers high stability and efficiency. dppf is a robust ligand that often prevents catalyst decomposition at higher temperatures.[4][12] |
| Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | Excellent | State-of-the-art Buchwald ligands provide highly active catalysts, enabling lower catalyst loadings (0.5-2 mol%) and coupling of sterically hindered or electron-deficient boronic acids. |
Expert Commentary: For routine Suzuki couplings with standard arylboronic acids, Pd(PPh₃)₄ and PdCl₂(dppf) are excellent starting points, offering a good balance of cost and performance.[4] However, when dealing with more challenging substrates, such as sterically demanding or electronically deactivated boronic acids, the use of bulky, electron-rich monophosphine ligands like XPhos is highly recommended. These advanced systems generate more reactive monoligated Pd(0) species in solution, accelerating the oxidative addition step and leading to higher turnover numbers.
Workflow & Catalytic Cycle Visualization
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation where classical methods like nucleophilic aromatic substitution often fail.[13][14] For this transformation, the choice of ligand is not just beneficial—it is critical for achieving high catalytic activity.
Catalyst Performance Comparison:
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (C5-Amination) | Key Insights |
| Pd(OAc)₂ or Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100-110 | Moderate to Good | An early generation bidentate ligand. Effective for some primary and secondary amines but can be limited in scope.[15] |
| Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos | Cs₂CO₃, NaOtBu | Dioxane, Toluene | 90-110 | Good to Excellent | The wide bite angle of Xantphos promotes reductive elimination. A very reliable system for a broad range of amines.[10] |
| Pd₂(dba)₃ or G3-Precatalysts | RuPhos, BrettPhos | LiHMDS, NaO*t*Bu | THF, Toluene | 80-100 | Excellent | Buchwald's bulky monophosphine ligands are the gold standard, promoting rapid catalysis even for challenging substrates like primary amines and ammonia equivalents.[16] |
Expert Commentary: While older ligand systems like BINAP can be effective, modern Buchwald-Hartwig aminations almost exclusively rely on specialized bulky, electron-rich monophosphine ligands (RuPhos, BrettPhos, XPhos, etc.) or their corresponding pre-catalysts.[16][17] These ligands facilitate the crucial C-N reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[13] For the amination of this compound, a system like Pd₂(dba)₃/Xantphos or a dedicated Buchwald pre-catalyst is strongly recommended for achieving high yields and broad substrate scope.[6]
Catalytic Cycle Visualization
Sonogashira Coupling: Installation of Alkynes
The Sonogashira coupling is the most reliable method for the synthesis of aryl alkynes.[8] It typically employs a dual-catalyst system of palladium and copper(I), although copper-free variants have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[18][19]
Catalyst Performance Comparison:
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (C5-Alkynylation) | Key Insights |
| Pd(PPh₃)₄ / CuI | Et₃N or DIPEA | THF, DMF | RT to 60 | Excellent | The classic, highly effective system. The amine base also serves as a solvent and HCl scavenger.[10][18][20] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT to 60 | Excellent | A very common and cost-effective alternative to Pd(PPh₃)₄. The Pd(II) precatalyst is reduced in situ.[19] |
| Pd(P(t-Bu)₃)₂ (Copper-free) | Cs₂CO₃ or K₂CO₃ | Toluene, Dioxane | 80-100 | Good to Excellent | Copper-free conditions are advantageous for sensitive substrates where alkyne homodimerization is a significant issue. Requires a more active palladium catalyst.[19] |
Expert Commentary: For most applications involving this compound, the standard copper-co-catalyzed Sonogashira reaction using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is exceptionally robust and high-yielding.[19][20] The reaction is highly chemoselective for the C-I bond, and often proceeds efficiently at room temperature.[18] The primary failure mode is the homocoupling of the terminal alkyne, which can be minimized by ensuring strictly anaerobic conditions and using the minimum effective amount of the copper co-catalyst.[18] If homocoupling remains problematic, switching to a copper-free protocol with a highly active catalyst like Pd(P(t-Bu)₃)₂ is a viable alternative.
Catalytic Cycle Visualization
Detailed Experimental Protocols
The following are generalized protocols. Optimization may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at C5
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).[12]
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane and Water) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at C5
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.[6][12]
-
Reagent Addition: Add the this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture with stirring to 100-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Selective Sonogashira Coupling at C5
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and Copper(I) iodide (CuI, 5 mol%).[10][18]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent/Base Addition: Add anhydrous, degassed THF and Triethylamine (Et₃N) via syringe (e.g., 3:1 v/v).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The selective functionalization of this compound is a highly reliable process, governed by the preferential activation of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions.
-
For Suzuki-Miyaura and Sonogashira couplings , traditional and cost-effective catalyst systems such as Pd(PPh₃)₄ or PdCl₂(dppf) (often with a CuI co-catalyst for Sonogashira) provide excellent yields and selectivity for the C5 position under mild conditions.[4][18]
-
For the more demanding Buchwald-Hartwig amination , the use of modern, specialized catalyst systems is paramount. Systems based on bulky, electron-rich phosphine ligands such as Xantphos or various Buchwald ligands are essential for achieving high efficiency and broad applicability.[6]
By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize this compound as a key building block for the synthesis of complex, highly functionalized pyridine derivatives for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. nobelprize.org [nobelprize.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Spectroscopic Guide to 4-Bromo-5-iodopyridin-2-amine and Its Structural Isomers
Introduction: The Structural Significance of Halogenated 2-Aminopyridines
Halogenated pyridines are foundational scaffolds in the landscape of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the synthesis of complex molecular architectures. Among these, 2-aminopyridine derivatives are of particular interest due to their prevalence in pharmacologically active compounds. This guide provides a detailed comparative analysis of the spectral characteristics of 4-Bromo-5-iodopyridin-2-amine and its key structural isomers.
The precise placement of halogen substituents on the pyridine ring dramatically influences the molecule's spectroscopic signature. Understanding these nuances is paramount for researchers in confirming the identity, purity, and structure of these critical intermediates. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound and its derivatives, providing a practical framework for their characterization.
Comparative Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the electronic environment and connectivity of atoms within a molecule.
The position of the amino group and the halogen substituents significantly impacts the chemical shifts of the remaining protons on the pyridine ring.
Caption: Predicted and experimental ¹H NMR chemical shifts for pyridine protons.
Table 1: Comparative ¹H NMR Spectral Data (ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | -NH₂ (br s) | Solvent |
| This compound (Predicted) | ~6.8 (s) | - | - | ~8.0 (s) | ~5.5 | DMSO-d₆ |
| 2-Amino-5-bromo-3-iodopyridine[1] | - | 7.96 (d) | - | 8.06 (d) | 5.00 | CDCl₃ |
| 3-Amino-5-bromo-2-iodopyridine[2] | - | 7.16 (d) | - | 7.67 (d) | 5.65 | DMSO-d₆ |
| 2-Amino-4-bromopyridine (Predicted) | ~6.75 (s) | - | ~6.80 (d) | ~7.85 (d) | ~6.20 | DMSO-d₆ |
Expertise & Experience: The absence of proton-proton coupling for the H-3 and H-6 signals in the predicted spectrum of this compound is a key distinguishing feature, as they would appear as singlets. This is in stark contrast to its isomers where doublet signals are observed due to vicinal coupling. The deshielding effect of the halogens is expected to shift the H-6 proton significantly downfield.
The ¹³C NMR spectrum provides valuable information on the carbon skeleton of the molecule. The carbons directly attached to the electronegative halogens and the amino group show characteristic chemical shifts.
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound (Predicted) | ~160 | ~110 | ~105 | ~90 | ~155 | DMSO-d₆ |
| 3-Amino-5-bromo-2-iodopyridine[2] | 106.10 | 147.68 | 120.92 | 120.01 | 137.97 | DMSO-d₆ |
| 2-Amino-4-bromopyridine (Predicted) | ~160.5 | ~122.0 | ~108.0 | ~118.0 | ~150.0 | DMSO-d₆ |
Trustworthiness: The predicted chemical shifts for the carbon atoms in this compound are based on the additive effects of the substituents observed in related structures. The C-4 and C-5 carbons, being directly bonded to bromine and iodine respectively, are expected to be significantly shielded, appearing at lower chemical shifts.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-5-iodopyridin-2-amine
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is a cornerstone of process control, quality assurance, and regulatory compliance. 4-Bromo-5-iodopyridin-2-amine, a halogenated pyridine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of two different halogens and an amine group on the pyridine ring presents unique analytical challenges. Ensuring the purity and concentration of this intermediate is paramount for the integrity and safety of the final drug product.
This guide provides an in-depth comparison of the primary analytical techniques suitable for the quantification of this compound. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in international regulatory standards, and offer supporting data to guide the selection of the most appropriate methodology for your specific application. The principles discussed are rooted in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical method validation.[1][2][3]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is a critical decision driven by factors such as the nature of the analyte, the sample matrix, required sensitivity, and available instrumentation. For a compound like this compound, the most viable techniques are chromatographic, ensuring separation from starting materials, by-products, and degradants. The three leading candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Summary: Performance Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of each technique for the analysis of halogenated pyridines, providing a baseline for method development for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and polarity in a gaseous mobile phase.[4] | Separation by liquid chromatography followed by highly specific mass-based detection. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 | Typically > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2.0%[5] | < 10% | < 5.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | fg/mL to pg/mL range |
| Key Advantage | Robust, versatile, and widely available. Ideal for routine quality control (QC). | Excellent for volatile and semi-volatile compounds; provides structural information.[6] | Unmatched sensitivity and selectivity, ideal for trace analysis in complex matrices.[7][8] |
| Considerations | Requires analyte to have a UV chromophore. Good for purity and assay. | Analyte must be thermally stable and volatile. Derivatization may be needed for polar compounds.[9] | Higher instrument cost and complexity. Susceptible to matrix effects. |
Deep Dive: HPLC-UV Method Development and Validation
HPLC with UV detection is often the workhorse for purity and assay determination in pharmaceutical development due to its robustness and versatility.[9][10] For this compound, a reversed-phase HPLC method is the logical starting point. The aromatic pyridine ring provides a strong UV chromophore, making UV detection highly suitable.
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[11][12] This is achieved by assessing a set of core validation parameters as defined by the ICH Q2(R2) guideline.[1][13][14]
Experimental Protocol: A Self-Validating HPLC-UV Method
This protocol describes a representative reversed-phase HPLC method for the quantification of this compound and outlines the integrated validation experiments. Every protocol must be built upon a foundation of pre-defined acceptance criteria to be considered self-validating.[5][15]
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar compounds like substituted pyridines.[9]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape by suppressing the interaction of the basic amine group with residual silanols on the silica support.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Time 0 min: 10% B
-
Time 20 min: 90% B
-
Time 25 min: 90% B
-
Time 26 min: 10% B
-
Time 30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm. A wavelength of maximum absorbance (e.g., ~254 nm) should be selected for quantification.
-
Injection Volume: 10 µL.
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the Standard Stock Solution.
3. Validation Experiments
The following experiments are designed to be integrated into the method's application, ensuring ongoing verification of its performance.
-
A. System Suitability:
-
Causality: Before any analysis, the chromatographic system's suitability must be confirmed. This is a non-negotiable part of a self-validating system, ensuring the equipment is performing correctly on that day.
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.[5]
-
Tailing factor: Between 0.8 and 1.5.
-
Theoretical plates: Not less than 2000.
-
-
-
B. Specificity:
-
Causality: Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradants, or matrix components.[5]
-
Procedure: Inject the diluent, a placebo (if in a formulation), and a sample solution. Use the DAD to assess peak purity of the analyte peak. Stress studies (e.g., acid, base, peroxide, heat, light) should be performed to demonstrate separation from potential degradation products.
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other peaks. Peak purity angle should be less than the peak purity threshold.
-
-
C. Linearity and Range:
-
Causality: This establishes the concentration range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.[11][13]
-
Procedure: Prepare a series of at least five calibration standards from the Standard Stock Solution, typically covering 50% to 150% of the expected sample concentration.
-
Acceptance Criteria:
-
Correlation coefficient (r²): Not less than 0.999.
-
The y-intercept should be close to zero.
-
-
-
D. Accuracy:
-
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined using recovery studies.[15]
-
Procedure: Spike a known amount of analyte into a sample matrix (or placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
E. Precision:
-
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[17]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six separate sample preparations on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be not more than 2.0%.
-
-
F. Limit of Quantitation (LOQ):
-
Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.
-
Procedure: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.
-
Acceptance Criteria: Precision (%RSD) at the LOQ should typically be ≤ 10%.
-
Conclusion
The robust quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. While no single analytical method is universally superior, a reversed-phase HPLC-UV method offers a reliable, accessible, and robust starting point for most applications in a quality control environment. For higher sensitivity or analysis in complex matrices, GC-MS or LC-MS/MS should be considered.
Regardless of the chosen technique, the foundation of reliable data lies in a thorough and systematic method validation process. By adhering to the principles outlined in the ICH and FDA guidelines, researchers can develop self-validating analytical systems that provide trustworthy and scientifically sound data, ensuring product quality and regulatory compliance.[1][2][3]
References
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. youtube.com [youtube.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. propharmagroup.com [propharmagroup.com]
- 16. benchchem.com [benchchem.com]
- 17. iosrjournals.org [iosrjournals.org]
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-5-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. 4-Bromo-5-iodopyridin-2-amine, a key building block, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable intermediate, grounded in experimental data and mechanistic principles. We will explore a multi-step pathway commencing from a chlorinated precursor and a more direct approach involving the regioselective iodination of 2-amino-4-bromopyridine. This analysis aims to equip researchers with the critical information needed to select the most efficient and practical synthesis strategy for their specific laboratory and developmental needs.
Route 1: Multi-step Synthesis via Halogen Exchange from a Chlorinated Precursor
This synthetic approach leverages the differential reactivity of halogen substituents on the pyridine ring, starting from the readily available 2-amino-4-chloropyridine. The strategy involves an initial bromination followed by a Sandmeyer-type reaction to introduce the iodo group.
Causality of Experimental Choices
The initial bromination of 2-amino-4-chloropyridine is directed to the 5-position due to the activating, ortho-, para-directing effect of the amino group. The subsequent diazotization of the amino group, followed by a Sandmeyer reaction, is a classic and reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring. The use of a copper catalyst in the Sandmeyer reaction is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine
-
Dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromo-4-chloropyridine.
Step 2: Synthesis of 4-Bromo-5-iodo-2-chloropyridine
-
Suspend 2-amino-5-bromo-4-chloropyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.2 equivalents) in water, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 equivalents) and a catalytic amount of copper(I) iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-bromo-5-iodo-2-chloropyridine.
Step 3: Amination of 4-Bromo-5-iodo-2-chloropyridine
-
In a sealed vessel, dissolve 4-bromo-5-iodo-2-chloropyridine (1 equivalent) in a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).
-
Heat the mixture to 100-120°C for 12-24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess ammonia.
-
Dry the organic layer and concentrate to give the crude this compound.
-
Purify by recrystallization or column chromatography.
A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-Bromo-5-iodopyridin-2-amine
<
Introduction: The Criticality of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development, the precise structure of an active pharmaceutical ingredient (API) and its intermediates is paramount. 4-Bromo-5-iodopyridin-2-amine is a key building block in the synthesis of numerous compounds with significant therapeutic potential. However, its synthesis is susceptible to the formation of various structural isomers. These isomers, even in trace amounts, can have profound implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, rigorous analytical assessment to ensure isomeric purity is not merely a quality control measure but a fundamental necessity for drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity assessment of this compound, grounded in established scientific principles and regulatory expectations.
Understanding the Challenge: Potential Isomeric Impurities
The synthesis of this compound typically involves the halogenation of a pyridine precursor. Depending on the specific synthetic route and reaction conditions, several isomeric impurities can arise. The most probable isomers include:
-
Positional Isomers: 5-Bromo-4-iodopyridin-2-amine is a primary concern, where the positions of the bromine and iodine atoms are swapped. Other potential positional isomers of the bromo and iodo groups on the pyridine ring could also be present.
-
Di-halogenated Impurities: The presence of di-bromo or di-iodo pyridinamine derivatives can occur due to over-halogenation.
-
Starting Material and Intermediates: Residual starting materials like 2-aminopyridine or mono-halogenated intermediates (e.g., 4-bromopyridin-2-amine or 5-iodopyridin-2-amine) can also be present.
The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution techniques to achieve baseline separation and accurate quantification.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the reliable assessment of isomeric purity. Here, we compare the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Resolution of Isomers | Excellent, highly tunable with column and mobile phase selection. | Good to excellent, dependent on column polarity and temperature programming. | Excellent for structural elucidation, but may have limitations in quantifying low-level isomers without specialized techniques. |
| Quantification | Highly accurate and precise with UV or MS detection. | Accurate with appropriate calibration. | Quantitative NMR (qNMR) is possible but requires careful experimental setup and validation. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower sensitivity compared to chromatographic methods. |
| Sample Throughput | High. | Moderate to high. | Low to moderate. |
| Confirmation of Identity | Retention time matching; mass spectrometry (LC-MS) for confirmation. | Mass spectral fragmentation patterns provide definitive identification. | Unambiguous structure confirmation based on chemical shifts and coupling constants. |
In-Depth Experimental Protocols
Adherence to validated protocols is essential for generating reliable and reproducible data. The following sections detail the methodologies for each technique, underpinned by the principles of analytical procedure validation as outlined in the ICH Q2(R1) guideline.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is often the workhorse for purity analysis due to its robustness, versatility, and high resolving power for non-volatile compounds.[5][6][7]
Rationale for Method Design: A reversed-phase method using a C18 column is a logical starting point, as it separates compounds based on hydrophobicity. The choice of a phenyl-hexyl column could offer alternative selectivity due to π-π interactions with the pyridine ring. A gradient elution is employed to ensure the timely elution of all potential impurities with good peak shape. The UV detection wavelength is selected based on the absorbance maxima of the analyte and its key impurities.
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
System Suitability: Before sample analysis, a system suitability standard (containing the main compound and known impurities) should be injected. Key parameters to assess include resolution (>2.0 between critical pairs), tailing factor (<1.5), and reproducibility of peak areas (<2.0% RSD for 5 replicate injections).
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[8][9]
Rationale for Method Design: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for general-purpose separation based on boiling points. A temperature gradient allows for the separation of compounds with a range of volatilities. Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.
Detailed Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural identification and differentiation of isomers.[10][11][12] ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.
Rationale for Method Design: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the positions of the substituents. For this compound, the two remaining aromatic protons will appear as distinct signals. In contrast, a potential isomer like 5-Bromo-4-iodopyridin-2-amine will exhibit a different set of chemical shifts and coupling constants for its aromatic protons, allowing for clear differentiation. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its distinct solvent peak.
Detailed Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (or as needed for adequate signal-to-noise).
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or higher.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Visualizing the Workflow
A systematic approach is essential for a comprehensive purity assessment.
Caption: Workflow for Isomeric Purity Assessment.
Regulatory Context and Impurity Thresholds
The control of impurities in new drug substances is governed by guidelines from the International Council for Harmonisation (ICH).[13][14][15][16] Specifically, the ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities.[13][15][17] It is imperative that any analytical method developed for purity assessment is capable of detecting and quantifying impurities at or below these thresholds.
Caption: ICH Q3A Impurity Qualification Decision Tree.
Conclusion and Recommendations
The robust assessment of isomeric purity for this compound requires a multi-faceted analytical approach.
-
For routine quality control and quantification of known impurities, a validated HPLC-UV method is the most suitable choice due to its high throughput, precision, and robustness.
-
For the initial identification and structural confirmation of unknown impurities, GC-MS and NMR are indispensable. GC-MS provides molecular weight and fragmentation data, while NMR offers definitive structural elucidation.
Ultimately, a combination of these techniques provides a comprehensive and self-validating system for ensuring the isomeric purity of this compound, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. jpionline.org [jpionline.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-5-iodopyridin-2-amine
This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-5-iodopyridin-2-amine (CAS No. 1186115-39-8). As a halogenated aromatic amine, this compound presents specific hazards that necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. The information herein is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a foundation of trust by empowering you with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Hazard Assessment: Understanding the Risks
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for structurally similar compounds, this compound should be handled as a hazardous substance.[1][2]
The primary hazards identified are:
-
H302: Harmful if swallowed. This indicates significant acute oral toxicity.[1][3]
-
H315: Causes skin irritation. Direct contact can lead to dermatitis and inflammation.[1][2]
-
H318/H319: Causes serious eye damage/irritation. This is a critical risk, as exposure can lead to severe and potentially irreversible eye injury.[1][2]
-
H335: May cause respiratory irritation. Inhalation of the solid dust or aerosols can irritate the respiratory tract.[1][2]
These classifications are the cornerstone of our PPE strategy. Each recommendation that follows is a direct countermeasure to one or more of these specific risks.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to PPE is required to mitigate the risks associated with this compound. The following sections detail the minimum required PPE, with explanations grounded in the compound's hazard profile.
Eye and Face Protection: Shielding Against Irreversible Damage
Given the high risk of serious eye damage (H318), eye protection is non-negotiable.[1]
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection from splashes, dust, and powders.[4] Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory for all operations.[5][6]
-
Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing or aerosol generation (e.g., during dissolution with sonication or heating), a face shield must be worn in addition to chemical splash goggles.[4][7] The face shield protects the entire face from direct contact.
Hand Protection: Preventing Dermal Exposure and Sensitization
To prevent skin irritation (H315) and potential systemic absorption, appropriate hand protection is critical.
-
Glove Type: Disposable nitrile gloves are the standard recommendation for incidental splash protection against a wide range of chemicals.[5]
-
Double Gloving: For all procedures involving the handling of solid this compound or its concentrated solutions, wearing two pairs of nitrile gloves is a field-proven best practice. This provides an additional barrier and allows for the safe removal of the outer glove immediately following a known or suspected contamination, without exposing the skin.[8]
-
Inspection and Replacement: Gloves must be inspected for tears or pinholes before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[9] Never reuse disposable gloves.
Body Protection: Minimizing Skin Contact
Protecting the body from accidental spills and contamination is a fundamental aspect of laboratory safety.
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[5] This provides a removable barrier to protect personal clothing and skin.
-
Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory.[5][10] This ensures no skin is exposed below the lab coat. Fabrics like polyester or acrylic should be avoided in favor of cotton or other natural fibers.[5]
Respiratory Protection: A Risk-Based Approach
Protection against respiratory irritation (H335) depends on the specific procedure being performed. Engineering controls, such as a certified chemical fume hood, are the primary method for controlling respiratory hazards.[5][10]
-
Working in a Fume Hood: All procedures involving the handling of solid this compound (e.g., weighing, transferring) or any procedure that could generate vapors or aerosols (e.g., heating, sonicating, vortexing solutions) must be performed inside a chemical fume hood.[9][10]
-
When a Respirator is Needed: In the rare event that these tasks must be performed outside of a fume hood, or if engineering controls are insufficient, respiratory protection is required. A NIOSH-approved N95 dust mask or a half-face respirator with P100 particulate filters is necessary when handling the powder.[7][11] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[5]
Operational Plan: PPE for Specific Laboratory Tasks
The following table provides clear, step-by-step guidance for selecting PPE based on the specific task at hand. This approach ensures that the level of protection is always matched to the level of risk.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (Engineering Controls First) |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Fully-Buttoned Lab Coat | Required: Perform in a chemical fume hood or ventilated balance enclosure. If unavailable, an N95 respirator is mandatory.[11] |
| Preparing Stock Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Fully-Buttoned Lab Coat | Required: Perform in a chemical fume hood. |
| Transferring Solutions | Chemical Splash Goggles | Nitrile Gloves | Fully-Buttoned Lab Coat | Recommended: Perform in a chemical fume hood or well-ventilated area. |
| Running Reactions | Chemical Splash Goggles & Face Shield (if splash risk) | Nitrile Gloves | Fully-Buttoned Lab Coat | Required: Perform in a chemical fume hood. |
| Cleaning Glassware | Chemical Splash Goggles | Nitrile Gloves | Fully-Buttoned Lab Coat | N/A (assuming glassware is pre-rinsed in a fume hood) |
Procedural Guide: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use.
Donning Sequence:
-
Put on lab coat and appropriate attire.
-
Put on inner pair of nitrile gloves.
-
Put on outer pair of nitrile gloves.
-
Put on respiratory protection (if required).
-
Put on chemical splash goggles.
-
Put on face shield (if required).
Doffing Sequence (to prevent cross-contamination):
-
Remove outer pair of gloves.
-
Remove face shield.
-
Remove lab coat.
-
Remove chemical splash goggles.
-
Remove inner pair of gloves.
-
Remove respirator (if used).
-
Wash hands thoroughly with soap and water.[9]
Disposal Plan: All disposable PPE that has been contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and weighing papers should be placed in a designated, sealed, and clearly labeled hazardous waste container.[10][11]
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed container for halogenated organic liquid waste.[10]
-
Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[10][11] All disposal must comply with local, state, and federal regulations through a licensed environmental waste management service.[11]
Visualization: Respiratory Protection Decision Workflow
The following diagram outlines the critical decision-making process for selecting appropriate respiratory protection when handling this compound.
Caption: Respiratory protection decision workflow for this compound.
References
- 1. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. echemi.com [echemi.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. uwyo.edu [uwyo.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
